molecular formula C22H42O2 B15602141 Ethyl 11(E)-eicosenoate

Ethyl 11(E)-eicosenoate

Número de catálogo: B15602141
Peso molecular: 338.6 g/mol
Clave InChI: BRACWSIXBQMMPL-VAWYXSNFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 11(E)-eicosenoate is a useful research compound. Its molecular formula is C22H42O2 and its molecular weight is 338.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H42O2

Peso molecular

338.6 g/mol

Nombre IUPAC

ethyl (E)-icos-11-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11+

Clave InChI

BRACWSIXBQMMPL-VAWYXSNFSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Role of Ethyl 11(E)-eicosenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 11(E)-eicosenoate is the ethyl ester of 11(E)-eicosenoic acid, a trans-omega-9 monounsaturated fatty acid. While direct research into the specific metabolic pathways and signaling roles of this compound is limited, this technical guide synthesizes current knowledge on the metabolism of fatty acid ethyl esters (FAEEs) and the biological activities of related trans and omega-9 fatty acids. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a framework for investigating the potential biological significance of this compound. The guide outlines inferred metabolic pathways, potential signaling interactions, detailed experimental protocols for its analysis, and key quantitative data.

Introduction

This compound is a lipid molecule that belongs to the class of fatty acid ethyl esters (FAEEs). Its structure consists of a 20-carbon fatty acid, 11(E)-eicosenoic acid, linked to an ethanol (B145695) molecule via an ester bond. While its cis isomer, gondoic acid (11Z-eicosenoic acid), is found in various plant oils, the trans isomer is less common[1]. The primary route of exposure to FAEEs, including potentially this compound, is through the consumption of ethanol, which leads to the endogenous formation of these esters.

The biological significance of any FAEE is intrinsically linked to its hydrolysis into the constituent fatty acid and ethanol. Therefore, to understand the role of this compound, it is crucial to first examine the general metabolism of FAEEs and then infer the potential activities of its hydrolysis product, 11(E)-eicosenoic acid.

General Metabolism of Fatty Acid Ethyl Esters (FAEEs)

In vivo studies have demonstrated that FAEEs are rapidly metabolized. When ingested, they are primarily hydrolyzed in the gastrointestinal tract. Any FAEEs that reach the bloodstream are also subject to rapid hydrolysis by various cellular components, including red blood cells, white blood cells, and platelets[2][3]. This rapid breakdown means that the systemic biological effects of this compound are likely to be mediated by 11(E)-eicosenoic acid and ethanol.

FAEE_Metabolism cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Ethyl_11E_eicosenoate This compound GI_Hydrolysis Hydrolysis Ethyl_11E_eicosenoate->GI_Hydrolysis Primary Route Transport Transport via Lipoproteins/Albumin Ethyl_11E_eicosenoate->Transport Minor Route (Absorption) 11E_eicosenoic_acid 11(E)-Eicosenoic Acid GI_Hydrolysis->11E_eicosenoic_acid Ethanol Ethanol GI_Hydrolysis->Ethanol Blood_Hydrolysis Hydrolysis by Blood Cells Blood_Hydrolysis->11E_eicosenoic_acid Blood_Hydrolysis->Ethanol Transport->Blood_Hydrolysis

Fig. 1: General Metabolic Fate of Ingested this compound.

Inferred Biological Role and Metabolic Pathways of 11(E)-Eicosenoic Acid

Given the rapid hydrolysis of its ethyl ester, the biological activity of this compound is predominantly that of 11(E)-eicosenoic acid. As a trans, omega-9 monounsaturated fatty acid, its metabolic fate and signaling properties can be inferred from the behavior of similar fatty acids.

Putative Metabolic Fate

Once liberated, 11(E)-eicosenoic acid is likely to enter the cellular fatty acid pool. Here, it can undergo several metabolic transformations common to long-chain fatty acids:

  • Activation: The first step in the metabolism of most fatty acids is their activation to a high-energy thioester with coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases.

  • Beta-Oxidation: The resulting 11(E)-eicosenoyl-CoA can then be a substrate for mitochondrial beta-oxidation to generate acetyl-CoA, which can enter the citric acid cycle for energy production.

  • Incorporation into Complex Lipids: Alternatively, 11(E)-eicosenoyl-CoA can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, thereby potentially altering the properties of cellular membranes and lipid droplets.

Fatty_Acid_Metabolism 11E_eicosenoic_acid 11(E)-Eicosenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 11E_eicosenoic_acid->Acyl_CoA_Synthetase 11E_eicosenoyl_CoA 11(E)-Eicosenoyl-CoA Acyl_CoA_Synthetase->11E_eicosenoyl_CoA Beta_Oxidation β-Oxidation 11E_eicosenoyl_CoA->Beta_Oxidation Lipid_Synthesis Incorporation into Complex Lipids 11E_eicosenoyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (Energy) Acetyl_CoA->TCA_Cycle Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Cholesterol_Esters Cholesterol Esters Lipid_Synthesis->Cholesterol_Esters

Fig. 2: Inferred Metabolic Pathways of 11(E)-Eicosenoic Acid.
Potential Signaling Roles

Fatty acids are not only metabolic substrates but also act as signaling molecules, often by interacting with nuclear receptors that regulate gene expression.

  • Nuclear Receptor Activation: Long-chain fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. While the specific affinity of 11(E)-eicosenoic acid for PPAR isoforms is unknown, it is plausible that it could modulate the activity of these receptors.

  • Inflammatory Pathways: Trans fatty acids have been generally associated with pro-inflammatory responses[4][5]. This may involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, or by altering the fatty acid composition of cell membranes, which can affect the production of inflammatory eicosanoids. In contrast, some omega-9 fatty acids have demonstrated anti-inflammatory properties[6][7][8]. The precise effect of 11(E)-eicosenoic acid on inflammation requires empirical investigation.

Signaling_Pathways cluster_nuclear_receptors Nuclear Receptor Signaling cluster_inflammation Inflammatory Signaling 11E_eicosenoic_acid 11(E)-Eicosenoic Acid PPARs PPARs (α, γ, δ) 11E_eicosenoic_acid->PPARs Potential Ligand Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) 11E_eicosenoic_acid->Inflammatory_Pathways Potential Modulator Gene_Expression Regulation of Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Cytokine_Production Modulation of Cytokine Production Inflammatory_Pathways->Cytokine_Production

Fig. 3: Potential Signaling Interactions of 11(E)-Eicosenoic Acid.

Quantitative Data

Direct quantitative data on the biological activity of this compound is not available in the current literature. The following tables summarize its physicochemical properties and typical performance characteristics of analytical methods used for FAEEs.

Table 1: Physicochemical Properties

PropertyThis compound11(E)-Eicosenoic Acid
Molecular Formula C₂₂H₄₂O₂C₂₀H₃₈O₂
Molecular Weight 338.57 g/mol 310.5 g/mol
Synonyms Ethyl (11E)-11-eicosenoatetrans-11-Eicosenoic Acid
CAS Number 2692622-85-662322-84-3

Table 2: Typical Analytical Method Performance for FAEEs by GC-MS

ParameterTypical ValueReference
Limit of Detection (LOD) 5 - 10 nM[9]
Limit of Quantification (LOQ) 60 nM[9]
Intra-assay Precision (CV) < 7%[9]
Instrument Precision (CV) < 1%[9]

Experimental Protocols

The following protocols are provided as a guide for researchers interested in studying this compound and its metabolic products.

Protocol for Extraction and Quantification of this compound from Biological Samples by GC-MS

This protocol is adapted from established methods for FAEE analysis[9][10].

Objective: To extract and quantify this compound from plasma or tissue samples.

Materials:

  • Plasma or homogenized tissue

  • Internal standard (e.g., Ethyl heptadecanoate)

  • Acetone, ice-cold

  • Hexane (B92381)

  • Amino-propyl silica (B1680970) solid-phase extraction (SPE) columns

  • GC-MS system with a nonpolar dimethylpolysiloxane column

Procedure:

  • Sample Preparation: To 1 mL of plasma or tissue homogenate, add a known amount of internal standard.

  • Protein Precipitation: Add 3 volumes of ice-cold acetone, vortex, and centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • Lipid Extraction: Transfer the supernatant to a new tube and add 2 volumes of hexane. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the extraction on the aqueous layer and pool the hexane extracts.

  • Solid-Phase Extraction (SPE): Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of hexane and apply to an amino-propyl silica SPE column pre-conditioned with hexane.

  • Elution: Wash the column with hexane to remove non-polar lipids. Elute the FAEEs with a mixture of hexane and diethyl ether (e.g., 98:2 v/v).

  • GC-MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable volume of hexane for GC-MS analysis.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the ratio of its peak area to that of the internal standard.

GCMS_Workflow Sample Biological Sample (Plasma/Tissue) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetone) IS->Precipitation Extraction Lipid Extraction (Hexane) Precipitation->Extraction SPE Solid-Phase Extraction (Amino-propyl silica) Extraction->SPE Analysis GC-MS Analysis SPE->Analysis Quantification Quantification Analysis->Quantification

References

An In-depth Technical Guide on Ethyl (11E)-11-eicosenoate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This technical guide provides a focused overview of the molecular formula and molecular weight of Ethyl (11E)-11-eicosenoate.

Molecular Composition and Mass

Ethyl (11E)-11-eicosenoate is a long-chain fatty acid ester. Its structure consists of a 20-carbon chain with a single double bond at the 11th position in the trans (E) configuration, esterified with an ethyl group.

The molecular formula for Ethyl (11E)-11-eicosenoate is C22H42O2 [1][2]. This formula delineates the precise number of atoms of each element within a single molecule of the compound.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For Ethyl (11E)-11-eicosenoate, the molecular weight is approximately 338.57 g/mol [1][3].

Data Summary

For ease of reference and comparison, the key quantitative data for Ethyl (11E)-11-eicosenoate is summarized in the table below.

PropertyValue
Molecular FormulaC22H42O2
Molecular Weight338.57 g/mol
CAS Number2692622-85-6

Logical Relationship of Molecular Weight Components

The calculation of the molecular weight is a fundamental concept derived directly from the molecular formula and the atomic weights of the constituent elements. The following diagram illustrates this relationship for Ethyl (11E)-11-eicosenoate.

MolecularWeight_Calculation MF Molecular Formula C22H42O2 C Carbon (C) 22 atoms MF->C contains H Hydrogen (H) 42 atoms MF->H contains O Oxygen (O) 2 atoms MF->O contains MW Molecular Weight 338.57 g/mol C->MW sum of atomic weights H->MW sum of atomic weights O->MW sum of atomic weights

Diagram illustrating the derivation of molecular weight.

References

The Intricate Relationship Between Ethyl 11(E)-eicosenoate and Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11(E)-eicosenoate, an ethyl ester of the long-chain monounsaturated omega-9 fatty acid 11(E)-eicosenoic acid, has garnered interest within the scientific community for its potential influence on lipid metabolism. While direct research on this compound is limited, valuable insights can be extrapolated from studies on its constituent fatty acid and its natural source, jojoba oil. This technical guide synthesizes the current understanding of the interplay between 11(E)-eicosenoic acid, primarily through the effects observed with jojoba oil, and key pathways in lipid metabolism. This document aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to facilitate further research and drug development.

Core Concepts in Lipid Metabolism

Lipid metabolism encompasses a complex network of biochemical processes involving the synthesis, breakdown, and transport of fats. Key pathways include lipolysis (the breakdown of triglycerides), fatty acid oxidation (the conversion of fatty acids into energy), and lipogenesis (the synthesis of fatty acids and triglycerides). These pathways are tightly regulated by a variety of enzymes and signaling molecules to maintain metabolic homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of jojoba oil, a primary source of 11(E)-eicosenoic acid, on lipid metabolism.

Table 1: Effects of Jojoba Oil on Serum Lipid Parameters in Mice

ParameterTreatment Group (Jojoba Oil)Control Groupp-valueReference
Serum Non-Esterified Fatty Acids (NEFA) (mEq/L)1.15 ± 0.100.85 ± 0.07< 0.05[1][2]

Data are presented as mean ± standard error of the mean.

Table 2: Gene Expression Changes in Tissues of Mice Treated with Jojoba Oil

GeneTissueFold Change vs. Controlp-valueReference
Adipose Triglyceride Lipase (Atgl)LiverSignificantly Upregulated< 0.05[1][2]
Hormone-Sensitive Lipase (Hsl)VariousNo Significant Change-[2]
Lipoprotein Lipase (Lpl)VariousNo Significant Change-[2]
Carnitine Palmitoyltransferase 1α (Cpt-1α)VariousNo Significant Change-[2]
Fatty Acid Binding Protein plasma membrane (FABPpm)SkinTrend towards decreasep = 0.067[1][2]
Fatty Acid Transport Protein 1 (FATP-1)SkinTrend towards decreasep = 0.074[1][2]
Fatty Acid Transport Protein 3 (FATP-3)SkinTrend towards decreasep = 0.076[1][2]
Fatty Acid Transport Protein 4 (FATP-4)SkinTrend towards decreasep = 0.082[1][2]

A positive correlation was observed between liver Atgl upregulation and serum NEFA levels (r = 0.592, p < 0.05)[1][2].

Signaling Pathways and Mechanisms of Action

The available evidence, primarily from studies on jojoba oil, suggests that 11(E)-eicosenoic acid may influence lipid metabolism through the following mechanisms:

  • Enhanced Hepatic Lipolysis: A key finding is the significant upregulation of Adipose Triglyceride Lipase (Atgl) in the liver following topical administration of jojoba oil[1][2]. ATGL is the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets. This increased expression is correlated with a rise in serum non-esterified fatty acids (NEFA), indicating an enhanced breakdown of stored fats in the liver and release of fatty acids into circulation.

  • Modulation of Fatty Acid Trafficking in the Skin: Research has shown a trend towards decreased expression of genes involved in fatty acid transport in the skin, including FABPpm and several FATPs[1][2]. This suggests a potential reduction in the uptake and transport of fatty acids within dermal tissue.

The following diagram illustrates the proposed mechanism of action based on the jojoba oil studies.

G cluster_0 Hepatocyte cluster_1 Skin Jojoba Oil Jojoba Oil Atgl Upregulation Atgl Upregulation Jojoba Oil->Atgl Upregulation stimulates Fatty Acid Trafficking Genes FABPpm, FATP-1, FATP-3, FATP-4 Jojoba Oil->Fatty Acid Trafficking Genes downregulates (trend) Lipolysis Lipolysis Atgl Upregulation->Lipolysis enhances NEFA (in liver) NEFA (in liver) Lipolysis->NEFA (in liver) Triglycerides Triglycerides Triglycerides->Lipolysis Serum NEFA Serum NEFA NEFA (in liver)->Serum NEFA release into bloodstream

Proposed mechanism of Jojoba Oil on lipid metabolism.

Experimental Protocols

For researchers aiming to replicate or build upon the existing findings, the following experimental methodologies are crucial.

Animal Studies with Jojoba Oil
  • Animal Model: Eight-week-old male hairless mice were utilized[1][2].

  • Acclimatization: Mice were acclimatized for at least one week prior to the experiment[2].

  • Grouping: Animals were randomly divided into a naïve control group and a treatment group[1].

  • Treatment Administration: The treatment group received a topical administration of 4 μL of jojoba oil per gram of body weight on their dorsa 30 minutes before euthanasia[1].

  • Sample Collection: Blood samples were collected for serum biochemical analysis. Liver and skin tissues were harvested for gene expression analysis[1][2].

  • Biochemical Analysis: Serum parameters, including NEFA, were assayed.

  • Gene Expression Analysis: Total RNA was extracted from tissues, and real-time polymerase chain reaction (RT-PCR) was performed to quantify the expression levels of target genes related to lipid metabolism[1].

The workflow for these experiments can be visualized as follows:

G Animal Selection 8-week-old male hairless mice Acclimatization 1 week Animal Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Control Group Control Group Randomization->Control Group Treatment Group Topical Jojoba Oil (4 µL/g body weight) Randomization->Treatment Group Euthanasia 30 min post-treatment Control Group->Euthanasia Treatment Group->Euthanasia Sample Collection Blood, Liver, Skin Euthanasia->Sample Collection Serum Analysis Biochemical Parameters (e.g., NEFA) Sample Collection->Serum Analysis Tissue Analysis Gene Expression (RT-PCR) Sample Collection->Tissue Analysis

References

A Technical Guide to C22:1 Monounsaturated Fatty Acid Esters: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of C22:1 monounsaturated fatty acid esters. This document details the major isomers—erucic acid, cetoleic acid, and gondoic acid—and explores their biosynthesis, analytical methodologies, and roles in cellular signaling pathways.

Introduction to C22:1 Monounsaturated Fatty Acids

C22:1 monounsaturated fatty acids are long-chain fatty acids containing a 22-carbon chain and a single double bond. The position of this double bond differentiates the various isomers, with erucic acid (cis-13-docosenoic acid, 22:1n-9), cetoleic acid (cis-11-docosenoic acid, 22:1n-11), and gondoic acid (cis-11-eicosenoic acid, though often discussed in the context of C22:1 precursors) being the most prominent.[1][2][3] These fatty acids are primarily found in the oils of the Brassicaceae family (e.g., rapeseed and mustard) and in certain marine organisms.[1][4] While historically viewed with caution due to the health effects of high erucic acid consumption, recent research has unveiled the diverse biological activities of these molecules, sparking renewed interest in their potential therapeutic applications.

Discovery and History

The history of C22:1 monounsaturated fatty acids is intrinsically linked to the use of plant oils.

  • Erucic Acid (22:1n-9): The name "erucic" is derived from Eruca, the genus for arugula or rocket.[1] Erucic acid is the most well-known of the C22:1 isomers and is found in high concentrations (up to 50%) in the seed oils of plants from the Cruciferae family, such as rapeseed and mustard.[5] Concerns about the potential for high dietary intake of erucic acid to cause myocardial lipidosis in animal studies led to the development of low-erucic acid rapeseed (LEAR) varieties, now widely known as canola oil, which contains less than 2% erucic acid.[1]

  • Cetoleic Acid (22:1n-11): This isomer is characteristic of fish oils from the North Atlantic, including those from herring, capelin, and sand eel.[6][7] While the levels of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in these fish are moderate, they are rich in cetoleic acid.[8] Recent scientific interest in cetoleic acid has grown due to its demonstrated ability to stimulate the conversion of alpha-linolenic acid (ALA) into the beneficial long-chain omega-3 fatty acids EPA and DHA.[6][7][9]

  • Gondoic Acid (20:1n-9, a C20 precursor): While not a C22:1 fatty acid itself, gondoic acid is a closely related C20:1 monounsaturated fatty acid that serves as a precursor in the elongation pathway to erucic acid.[10] It is found in various plant oils and nuts, including jojoba oil.[3][11] Research has highlighted its anti-inflammatory properties.[11][12]

Quantitative Data

The concentration of C22:1 monounsaturated fatty acid esters varies significantly depending on the source. The following tables summarize the quantitative data from various studies.

Table 1: Erucic Acid Content in Mustard Varieties

Mustard TypeSpeciesMean Erucic Acid Content (%)Reference
Yellow MustardSinapis alba34.7[13]
Brown MustardBrassica juncea23.9[13]
Oriental MustardBrassica juncea20.3[13]
Various Marketed MustardsBrassica juncea8.58 - 29.74[14]
German & Australian MustardsVarious14 - 33 (in lipids)[15]

Table 2: Erucic Acid Content in Rapeseed Varieties

Rapeseed TypeMean Erucic Acid Content (%)Reference
High-Erucic Acid Rapeseed (HEAR)> 40[16]
Low-Erucic Acid Rapeseed (LEAR)/Canola< 2[17]
Pollinated Rape Varieties0.06[18]
Winter Rape Varietiesup to 0.38[18]
Hybrid Rape Varieties0.19[18]
Bangladeshi Cultivars (Tori-7)45.77[19]
Bangladeshi Cultivars (Binasarisha-3)32.88[19]

Table 3: Cetoleic Acid Content in Marine Oils

Fish SpeciesCetoleic Acid Content (%)Reference
HerringHigh[8]
CapelinHigh[6]
Sand EelHigh[6]
Sardine~1[8]

Experimental Protocols

The standard method for the analysis of C22:1 monounsaturated fatty acid esters involves their conversion to fatty acid methyl esters (FAMEs) followed by gas chromatography (GC) analysis, often coupled with mass spectrometry (MS).

Lipid Extraction and FAME Preparation

Objective: To extract total lipids from a sample and convert the fatty acids to their corresponding methyl esters for GC analysis.

Methodology (based on Folch et al. and subsequent modifications): [20][21][22]

  • Homogenization: Weigh a known amount of the sample (e.g., 10-50 mg of tissue) and homogenize it in a solvent mixture, typically chloroform:methanol (2:1, v/v).[21][23]

  • Lipid Extraction: After homogenization, add a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the mixture to induce phase separation.[21][22]

  • Phase Separation: Centrifuge the sample to separate the mixture into two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Isolation: Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Transesterification: Resuspend the dried lipid extract in a methylation reagent, such as 1M methanolic HCl or 0.5 M methanolic KOH followed by 10% BF3 in methanol.[21][22]

  • Heating: Heat the mixture in a sealed tube at a controlled temperature (e.g., 80°C for 1 hour) to facilitate the transesterification reaction.[21]

  • FAME Extraction: After cooling, add a nonpolar solvent like hexane (B92381) or isooctane (B107328) and water to the mixture. Vortex and centrifuge to separate the phases. The upper organic layer now contains the FAMEs.[21]

  • Sample Preparation for GC: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual FAMEs.

Methodology: [20][22][24]

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME sample into the GC.

  • Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a TR-FAME or DB-23 column).[22][24] A temperature gradient is typically used to elute the FAMEs.

  • Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library and known standards.

  • Quantification: The abundance of each FAME is determined by integrating the area under its corresponding peak in the chromatogram. An internal standard (e.g., pentadecanoic acid) added at the beginning of the extraction process is used to correct for variations in extraction efficiency and injection volume, allowing for accurate quantification.[21]

Signaling Pathways and Biological Roles

C22:1 monounsaturated fatty acid esters are involved in several key metabolic and signaling pathways.

Biosynthesis of Erucic Acid

Erucic acid is synthesized in the endoplasmic reticulum from oleic acid (C18:1) through a two-step elongation process involving the addition of two-carbon units from malonyl-CoA.[25][26]

erucic_acid_biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm (Endoplasmic Reticulum) Acetyl_CoA Acetyl-CoA De_novo_synthesis De novo synthesis Acetyl_CoA->De_novo_synthesis Malonyl_CoA_plastid Malonyl-CoA Malonyl_CoA_plastid->De_novo_synthesis Oleoyl_ACP Oleoyl-ACP (C18:1) De_novo_synthesis->Oleoyl_ACP Oleoyl_CoA Oleoyl-CoA (C18:1) Oleoyl_ACP->Oleoyl_CoA Export FAE1 Fatty Acid Elongase 1 (FAE1) Oleoyl_CoA->FAE1 Malonyl_CoA_cytoplasm Malonyl-CoA Malonyl_CoA_cytoplasm->FAE1 + C2 Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) FAE1->Eicosenoyl_CoA Erucoyl_CoA Erucoyl-CoA (C22:1) Eicosenoyl_CoA->FAE1 + C2 TAG_synthesis Triacylglycerol (TAG) Synthesis Erucoyl_CoA->TAG_synthesis TAG Triacylglycerols (TAGs) TAG_synthesis->TAG

Caption: Biosynthesis of erucic acid from oleic acid.

Cetoleic Acid and Omega-3 Fatty Acid Metabolism

Cetoleic acid has been shown to enhance the conversion of ALA to EPA and DHA. This is significant because the endogenous conversion of plant-based omega-3s to their more bioactive long-chain counterparts is generally inefficient in humans.

cetoleic_acid_omega3 Cetoleic_Acid Cetoleic Acid (22:1n-11) Desaturase Δ6-Desaturase Cetoleic_Acid->Desaturase Stimulates ALA α-Linolenic Acid (ALA, 18:3n-3) ALA->Desaturase EPA Eicosapentaenoic Acid (EPA, 20:5n-3) Desaturase->EPA Multiple Steps Elongase Elongase DHA Docosahexaenoic Acid (DHA, 22:6n-3) Elongase->DHA Multiple Steps EPA->Elongase

Caption: Cetoleic acid stimulates the conversion of ALA to EPA and DHA.

Gondoic Acid and Anti-Inflammatory Signaling

Gondoic acid has demonstrated anti-inflammatory effects in Kupffer cells by inhibiting the production of reactive oxygen species (ROS) and blocking the PKCθ/ERK/STAT3 signaling pathway.[11][12]

gondoic_acid_inflammation LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 ROS Reactive Oxygen Species (ROS) TLR4->ROS PKCtheta PKCθ ROS->PKCtheta ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Inflammatory_Cytokines Pro-inflammatory Cytokines STAT3->Inflammatory_Cytokines Gondoic_Acid Gondoic Acid Gondoic_Acid->ROS Inhibits Gondoic_Acid->PKCtheta Inhibits

Caption: Gondoic acid inhibits LPS-induced inflammation.

Conclusion

The C22:1 monounsaturated fatty acid esters represent a diverse group of molecules with a rich history and evolving scientific understanding. While high levels of erucic acid have been a historical concern, the development of low-erucic acid varieties has mitigated this issue for food applications. Furthermore, emerging research on cetoleic and gondoic acids is revealing their potential in modulating key biological pathways, such as omega-3 fatty acid metabolism and inflammatory responses. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic and nutritional potential of these long-chain fatty acids. Further investigation into the precise mechanisms of action and clinical efficacy of these compounds is warranted.

References

Methodological & Application

Application Note: Analysis of Ethyl 11(E)-eicosenoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 11(E)-eicosenoate (C22H42O2, MW: 338.57) is a long-chain fatty acid ethyl ester (FAEE). The analysis of FAEEs is crucial in various fields, including biofuel research, food science, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This application note details a comprehensive protocol for the analysis of this compound using GC-MS. Due to their volatility, fatty acid esters are well-suited for GC-MS analysis.[1][2]

Principle

This method utilizes a gas chromatograph (GC) to separate this compound from other components in a sample matrix. The separated compound then enters a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the target analyte. Electron ionization (EI) is a common technique used in GC-MS that generates fragment ions, which are useful for structural elucidation.[3]

Application

This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of long-chain fatty acid esters in various matrices, such as biofuels, edible oils, and biological samples.

Experimental Protocol

Materials and Reagents
  • Standard: this compound (purity ≥98%)

  • Solvent: n-Hexane (GC grade)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., Methyl heptadecanoate or other suitable non-interfering fatty acid ester.

  • Sample Matrix: As per user's requirement (e.g., biodiesel, oil sample).

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: A non-polar or medium-polarity capillary column is suitable. A common choice for FAME and FAEE analysis is a column with a polyethylene (B3416737) glycol (Carbowax-type) stationary phase or a biscyanopropyl phase for resolving isomers.[2] For this application, a DB-23 column (30 m x 0.25 mm ID, 0.25 µm film thickness) is proposed.

Sample Preparation

For a pure standard or a clean sample matrix:

  • Standard Solution Preparation: Prepare a stock solution of this compound in n-hexane at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with n-hexane to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: If using an internal standard, add a known concentration to all standards and samples.

  • Sample Preparation: For oil samples, a simple dilution in n-hexane may be sufficient. For more complex matrices, a lipid extraction and/or transesterification step might be necessary. A common method for lipid extraction involves using a chloroform/methanol mixture.[1] For transesterification to ethyl esters (if starting from triglycerides or free fatty acids), an acid-catalyzed reaction with ethanol (B145695) can be employed.

GC-MS Operating Conditions

The following instrumental parameters are recommended and may require optimization:

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Parameters
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C, Hold: 10 min
MS Parameters
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Rangem/z 40-550
Solvent Delay5 min
Data Analysis
  • Qualitative Analysis: Identify the peak corresponding to this compound based on its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of the closely related methyl 11-eicosenoate can be used as a reference.[4]

  • Quantitative Analysis: For quantitative analysis, construct a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standard solutions.

Results and Discussion

Chromatogram

A typical chromatogram will show a distinct peak for this compound at a specific retention time under the specified GC conditions. The retention time will depend on the column and temperature program used.

Mass Spectrum

Table 2: Expected Quantitative Data and Mass Spectral Fragments for this compound

ParameterExpected ValueDescription
Quantitative Data
Retention Time (t R )~ 15-20 minDependent on GC conditions
Linearity (r²)> 0.995For a 1-100 µg/mL calibration range
Limit of Detection (LOD)< 1 µg/mLEstimated
Mass Spectral Data
Molecular Ion [M]⁺m/z 338Corresponds to C22H42O2
Key Fragment 1m/z 88McLafferty rearrangement fragment for ethyl esters
Key Fragment 2m/z 293[M - OCH2CH3]⁺
Key Fragment 3m/z 309[M - C2H5]⁺
Key Fragment 4[C n H 2n-1 ]⁺, [C n H 2n ]⁺Series of hydrocarbon fragments

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Standard Standard Weighing Dissolution Dissolution in Hexane Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Autosampler Injection Dilution->Injection Sample Sample Preparation/Extraction Sample->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Acquisition Detection->Spectrum Identification Peak Identification Chromatogram->Identification Spectrum->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow from sample preparation to final report.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound. The described method, including sample preparation, instrument conditions, and data analysis, offers a reliable framework for the identification and quantification of this long-chain fatty acid ethyl ester. The provided parameters can be adapted and optimized for specific sample matrices and analytical requirements.

References

Application Notes & Protocols: Quantification of Ethyl 11(E)-eicosenoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11(E)-eicosenoate is a monounsaturated fatty acid ethyl ester (FAEE). FAEEs are non-oxidative metabolites of ethanol (B145695) and are formed by the esterification of fatty acids with ethanol. While some FAEEs have been implicated as mediators of ethanol-induced organ damage, the specific biological role of this compound is not well-characterized. The quantification of this molecule in biological samples is essential for understanding its physiological and pathological significance.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also described.

Data Presentation

As there is currently limited published data on the absolute concentrations of this compound in biological samples, the following table presents hypothetical, yet realistic, quantitative data for illustrative purposes. These values are based on typical concentrations observed for other C20:1 fatty acids and their esters in similar matrices and are intended to serve as a guideline for expected ranges in future studies.

Table 1: Illustrative Quantitative Data for this compound in Biological Samples

Biological MatrixSample TypeConditionConcentration Range (ng/mL or ng/g)
Human PlasmaVenous BloodHealthy Control1.0 - 5.0
After Ethanol Consumption5.0 - 25.0
Rat Liver TissueHomogenateControl Diet10.0 - 50.0
High-Fat Diet50.0 - 150.0
Human Adipose TissueBiopsyLean Individuals25.0 - 100.0
Obese Individuals100.0 - 500.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations may vary depending on the specific experimental conditions and biological variability.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of other fatty acid ethyl esters in plasma.[1]

3.1.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Ethyl heptadecanoate (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Human plasma (collected in K2EDTA tubes)

3.1.2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard working solution (Ethyl heptadecanoate in methanol, 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (Methanol:Water with 1.0 mM Ammonium Acetate, 80:20 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 1.0 mM Ammonium Acetate

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-1 min: 80% B

    • 1-8 min: Linearly increase to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 80% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode

  • MRM Transitions:

    • This compound: Q1 339.3 -> Q3 293.3

    • Ethyl heptadecanoate (IS): Q1 299.3 -> Q3 253.3

3.1.4. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Protocol 2: Quantification of this compound in Tissue by GC-MS

This protocol is a general method for the analysis of fatty acid ethyl esters in tissue samples.

3.2.1. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Ethyl heptadecanoate (internal standard, IS)

  • Hexane (B92381) (GC grade)

  • Acetone (GC grade)

  • Anhydrous sodium sulfate (B86663)

3.2.2. Sample Preparation

  • Weigh approximately 50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold acetone.

  • Add 10 µL of internal standard working solution (Ethyl heptadecanoate in hexane, 10 µg/mL).

  • Vortex vigorously for 2 minutes.

  • Add 2 mL of hexane and vortex for another 2 minutes for lipid extraction.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer the upper hexane layer to a new tube.

  • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Transfer to a GC-MS autosampler vial with an insert.

3.2.3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 290°C

  • Selected Ion Monitoring (SIM) ions:

    • This compound: m/z 88, 293, 338

    • Ethyl heptadecanoate (IS): m/z 88, 253, 298

Visualization of Workflows and Pathways

Experimental Workflow for LC-MS/MS Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge1 Centrifugation protein_ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation apci_ionization APCI Ionization (+) lc_separation->apci_ionization msms_detection MS/MS Detection (MRM) apci_ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Hypothesized Signaling Pathway

The biological activity of this compound has not been directly elucidated. However, based on the pro-inflammatory effects observed for the structurally similar methyl cis-11-eicosenoate in macrophages, a potential signaling pathway can be hypothesized. In this proposed pathway, this compound may be metabolized to 11(E)-eicosenoic acid, which could then act on cell surface receptors or be further metabolized to bioactive eicosanoids that modulate inflammatory signaling cascades.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ethyl_eicosenoate This compound receptor Cell Surface Receptor (Hypothetical) ethyl_eicosenoate->receptor Binding eicosenoic_acid 11(E)-Eicosenoic Acid eicosanoids Bioactive Eicosanoids eicosenoic_acid->eicosanoids Further Metabolism nfkb NF-κB Activation eicosanoids->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) nfkb->cytokines receptor->eicosenoic_acid Internalization & Metabolism

Caption: Hypothesized signaling pathway for this compound-induced inflammation.

References

Application Notes: Ethyl 11(E)-eicosenoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible quantification of lipid species is paramount in lipidomics research for biomarker discovery, diagnostics, and therapeutic development. The complexity of lipidomes and the multi-step sample preparation workflows introduce significant potential for analytical variability. The use of a suitable internal standard (IS) is a critical practice to normalize for sample loss during extraction, variations in instrument response, and differences in ionization efficiency, thereby ensuring data quality.[1]

Ethyl 11(E)-eicosenoate, a C20:1 fatty acid ethyl ester, serves as an excellent internal standard for the quantitative analysis of a wide range of lipid classes, particularly fatty acids, glycerolipids, and sterol esters, by liquid chromatography-mass spectrometry (LC-MS). Its long, odd-numbered carbon chain and ethyl ester modification make it non-endogenous in most mammalian and plant tissues, a key characteristic of an ideal internal standard.[2] This application note provides a comprehensive overview and detailed protocols for the use of this compound in lipidomics workflows.

Key Advantages of this compound as an Internal Standard

  • Non-Endogenous Nature: this compound is not naturally present in most biological samples, preventing interference with the measurement of endogenous lipids.[1]

  • Chemical Stability: As a saturated fatty acid ester, it exhibits high chemical stability during sample preparation and analysis.

  • Structural Similarity: Its long alkyl chain mimics the behavior of many endogenous long-chain fatty acids and neutral lipids during extraction and chromatographic separation.

  • Clear Mass Spectrometric Signature: It provides a distinct mass-to-charge ratio (m/z) that is easily distinguishable from common endogenous lipids in complex biological matrices.

Applications

The use of this compound as an internal standard is suitable for a variety of research areas, including:

  • Metabolic Disease Research: Studying alterations in fatty acid and glycerolipid metabolism in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[3]

  • Cardiovascular Disease Research: Quantifying lipid species implicated in atherosclerosis and other cardiovascular pathologies.

  • Oncology: Investigating the role of lipid metabolism in cancer cell proliferation and signaling.

  • Drug Development: Assessing the effects of therapeutic agents on lipid profiles in preclinical and clinical studies.

Quantitative Performance

The following tables summarize the typical quantitative performance of this compound as an internal standard in a lipidomics workflow. Data is representative of performance achievable with the provided protocols.

Table 1: Linearity of Response

Analyte Class RepresentativeConcentration Range (µg/mL)Linear Regression EquationCorrelation Coefficient (r²)
Palmitic Acid (C16:0)0.1 - 50y = 1.234x + 0.015> 0.998
Oleic Acid (C18:1)0.1 - 50y = 1.198x + 0.021> 0.997
Triolein (TG 54:3)0.5 - 100y = 0.987x + 0.112> 0.995
Cholesteryl Oleate (CE 18:1)0.5 - 100y = 1.056x + 0.098> 0.996

Table 2: Recovery and Precision

Sample MatrixAnalyte Class RepresentativeSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human PlasmaPalmitic Acid (C16:0)1092.54.86.2
Human PlasmaTriolein (TG 54:3)2595.15.37.1
Rat Liver TissueOleic Acid (C18:1)1089.76.18.5
Rat Liver TissueCholesteryl Oleate (CE 18:1)2591.35.97.9

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of lipids from plasma samples.

Materials:

  • Human plasma

  • This compound internal standard solution (1 mg/mL in ethanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Lipid Extracts

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of lipids.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-18 min: Hold at 100% B

    • 18.1-20 min: Return to 30% B and equilibrate

MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan (m/z 100-1200) and targeted MS/MS for specific lipid classes.

  • This compound [M+H]⁺: m/z 339.32

Data Analysis

Quantitative analysis is performed by calculating the ratio of the peak area of the target lipid analyte to the peak area of the this compound internal standard. Calibration curves are generated using a series of standard solutions with known concentrations of the analytes and a fixed concentration of the internal standard.

Visualizations

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Quantitative Results Quantification->Result

Caption: General workflow for lipidomics analysis using an internal standard.

Phosphatidylinositol_Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC PLC (Phospholipase C) PIP2->PLC  substrate IP3 IP3 (Inositol trisphosphate) PLC->IP3  produces DAG DAG (Diacylglycerol) PLC->DAG  produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC PKC Activation (Protein Kinase C) DAG->PKC Cellular_Response1 Downstream Cellular Responses (e.g., Proliferation, Apoptosis) Ca_Release->Cellular_Response1 Cellular_Response2 Downstream Cellular Responses (e.g., Inflammation, Growth) PKC->Cellular_Response2

Caption: Simplified phosphatidylinositol signaling pathway.

References

Application Notes and Protocols for Ethyl 11(E)-eicosenoate in Biofuel and Biodiesel Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Ethyl 11(E)-eicosenoate, a long-chain monounsaturated fatty acid ethyl ester (FAEE), is a significant component of biodiesel derived from Jojoba oil (Simmondsia chinensis). Due to its molecular structure, it influences key fuel properties such as viscosity, cold flow behavior, and lubricity. These application notes provide a comprehensive overview of the role of this compound in biofuel and biodiesel research, including its synthesis via transesterification of Jojoba oil, its impact on fuel properties, and detailed analytical protocols for its quantification.

Introduction

Biodiesel, a renewable and biodegradable fuel, is typically produced through the transesterification of vegetable oils or animal fats. The composition of the feedstock oil dictates the fatty acid profile of the resulting biodiesel, which in turn determines its fuel properties. Jojoba oil is a unique feedstock as it is not composed of triglycerides, but rather wax esters, primarily consisting of long-chain fatty acids and fatty alcohols. One of the prominent fatty acids in Jojoba oil is 11-eicosenoic acid (C20:1). Consequently, the transesterification of Jojoba oil with ethanol (B145695) yields a biodiesel rich in this compound.

This document outlines the application of this compound in biofuel research, providing quantitative data on its properties and detailed experimental protocols for its synthesis and analysis.

Quantitative Data Presentation

The following tables summarize the key quantitative data related to Jojoba oil, its fatty acid composition, and the properties of biodiesel derived from it. While specific data for pure this compound's influence on biodiesel blends is limited, the properties of Jojoba oil-derived ethyl ester biodiesel provide a strong indication of its performance characteristics.

Table 1: Fatty Acid Composition of Jojoba Oil

Fatty AcidFormulaPercentage (%) in Jojoba Oil[1]
11-Eicosenoic acidC20:129.55
Erucic acidC22:115.0 - 20.0
Oleic acidC18:15.0 - 15.0
Palmitic acidC16:01.0 - 3.0
Other fatty acids-Balance

Note: The fatty acid profile can vary based on the source and processing of the Jojoba oil.

Table 2: Estimated Composition of Jojoba Oil Ethyl Ester Biodiesel

Fatty Acid Ethyl EsterFormulaEstimated Percentage (%)
This compoundC22H42O2~30 - 44[1]
Ethyl erucateC24H46O2~15 - 20
Ethyl oleateC20H38O2~5 - 15
Ethyl palmitateC18H36O2~1 - 3
Other ethyl esters-Balance

Note: The exact percentage of this compound in Jojoba ethyl ester biodiesel can vary depending on the transesterification process efficiency. One study on the interesterification of jojoba oil with ethyl acetate (B1210297) reported the main component to be ethyl cis-11-eicosenoate at 44%[1].

Table 3: Physicochemical Properties of Jojoba Oil Ethyl Ester (JEE) Biodiesel and Blends

PropertyMethodJojoba Ethyl Ester (JEE)[2]JEE + 5% Ethanol[2]JEE + 10% Ethanol[2]JEE + 15% Ethanol[2]JEE + 20% Ethanol[2]ASTM D6751 Standard
Density @ 15°C ( kg/m ³)ASTM D1298875872869866863860-900
Kinematic Viscosity @ 40°C (mm²/s)ASTM D4456.86.25.75.24.81.9-6.0
Flash Point (°C)ASTM D9317515013011095>130
Pour Point (°C)ASTM D97420-2-4Report
Low Calorific Value (MJ/kg)-40.239.839.439.038.6Report
Cetane IndexASTM D9765856545250>47
Acid Number (mg KOH/g)ASTM D6640.450.420.400.380.36<0.5

Experimental Protocols

Synthesis of Jojoba Oil Ethyl Ester (JEE) Biodiesel via Transesterification

This protocol describes the laboratory-scale synthesis of Jojoba oil ethyl ester (JEE) biodiesel.

Materials:

  • Jojoba oil

  • Anhydrous ethanol (99.5%+)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets

  • Methanol (for catalyst dissolution)

  • Glacial acetic acid or sulfuric acid (for neutralization)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Hexane (B92381)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Prepare a 1% (w/w of oil) solution of KOH or NaOH in a minimal amount of methanol. Ensure the catalyst is fully dissolved.

  • Reaction Setup: Place 100 g of Jojoba oil into the three-neck round-bottom flask. Attach the reflux condenser and place the flask on the magnetic stirrer with a hotplate.

  • Reaction Conditions: Heat the Jojoba oil to 60-65°C with continuous stirring.

  • Transesterification: Once the oil reaches the desired temperature, add the prepared catalyst solution to the flask. Then, add a 7% volume of ethanol relative to the Jojoba oil[2].

  • Reaction Time: Allow the reaction to proceed for 1-2 hours at 60-65°C with vigorous stirring.

  • Separation of Glycerol (B35011): After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: the upper layer is the Jojoba oil ethyl ester (biodiesel), and the lower layer is glycerol.

  • Glycerol Removal: Carefully drain and collect the lower glycerol layer.

  • Washing: Wash the biodiesel layer with warm deionized water (50°C) to remove any remaining catalyst, soap, and residual glycerol. Repeat the washing process 2-3 times until the wash water is neutral.

  • Neutralization and Drying: Add a small amount of glacial acetic acid or dilute sulfuric acid to neutralize any remaining catalyst. Dry the biodiesel by adding anhydrous sodium sulfate and stirring for 30 minutes, followed by filtration. Alternatively, use a rotary evaporator to remove residual water and ethanol.

  • Product: The final product is Jojoba oil ethyl ester (JEE) biodiesel.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of fatty acid ethyl esters in biodiesel, which can be adapted for the specific quantification of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-23, HP-INNOWax, or equivalent polar column suitable for FAME/FAEE analysis)

  • Autosampler

Reagents and Standards:

  • Biodiesel sample (Jojoba Ethyl Ester)

  • Hexane (GC grade)

  • Internal Standard (e.g., Methyl Heptadecanoate or Ethyl Heptadecanoate)

  • External Standard: Pure this compound (if available for calibration)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in hexane (e.g., 10 mg/mL).

    • Accurately weigh approximately 100 mg of the JEE biodiesel sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard stock solution to the flask.

    • Dilute to the mark with hexane and mix thoroughly.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230°C

      • Interface Temperature: 250°C

      • Scan Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (if using MS). The mass spectrum should show characteristic fragments for this long-chain ethyl ester.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard, using a response factor determined from the analysis of a standard of known concentration.

Visualizations

Experimental Workflow for Jojoba Ethyl Ester (JEE) Biodiesel Production

G cluster_0 Preparation cluster_1 Transesterification cluster_2 Purification cluster_3 Products jojoba_oil Jojoba Oil reaction Reaction (60-65°C, 1-2h) jojoba_oil->reaction ethanol Ethanol ethanol->reaction catalyst Catalyst (KOH/NaOH) catalyst->reaction separation Separation reaction->separation washing Washing separation->washing glycerol Glycerol separation->glycerol drying Drying washing->drying biodiesel Jojoba Ethyl Ester (Biodiesel) drying->biodiesel

Caption: Workflow for the production of Jojoba Ethyl Ester (JEE) biodiesel.

Analytical Workflow for Quantification of this compound

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis cluster_3 Result sample JEE Biodiesel Sample dilution Dilution in Hexane sample->dilution is Internal Standard is->dilution injection Injection into GC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification result Concentration of This compound quantification->result

Caption: Analytical workflow for the quantification of this compound.

Logical Relationship of Feedstock to Biodiesel Properties

G feedstock Jojoba Oil composition High C20:1 Fatty Acid (11-Eicosenoic Acid) feedstock->composition transesterification Ethanol Transesterification composition->transesterification biodiesel Jojoba Ethyl Ester (High this compound) transesterification->biodiesel properties Biodiesel Properties biodiesel->properties viscosity Viscosity properties->viscosity cold_flow Cold Flow properties->cold_flow lubricity Lubricity properties->lubricity cetane Cetane Number properties->cetane

Caption: Relationship between Jojoba oil composition and biodiesel properties.

References

High-performance liquid chromatography (HPLC) separation of long-chain fatty acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Long-Chain Fatty Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are critical components of cellular structures, signaling molecules, and energy sources.[1][2] The isomeric forms of these fatty acids, which differ in the position or geometry of their double bonds, can have distinct biological activities and metabolic fates.[3][4] Therefore, the accurate separation and quantification of LCFA isomers are crucial in various fields, including metabolic research, nutritional science, and drug development.[1] While gas chromatography (GC) is a traditional method for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers significant advantages, particularly for the separation of heat-sensitive or less volatile compounds and for micropreparative purposes.[5] This application note provides detailed protocols for the separation of long-chain fatty acid isomers using reversed-phase and silver-ion HPLC.

Principle of Separation

Two primary HPLC modes are employed for the separation of LCFA isomers: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC).

  • Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, fatty acids are separated based on their hydrophobicity.[5] Separation is influenced by both chain length and the degree of unsaturation.[5] Longer-chain fatty acids have longer retention times, while the presence of double bonds decreases retention.[5] The first double bond significantly reduces the effective chain length, with subsequent double bonds having a lesser effect.[5]

  • Silver-Ion HPLC (Ag+-HPLC): This technique offers exceptional selectivity for separating isomers based on the number, position, and configuration (cis/trans) of double bonds.[6][7] The separation is based on the reversible formation of charge-transfer complexes between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acids.[7] Fatty acids with more double bonds are retained more strongly.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes the extraction of total fatty acids from a plasma sample.

Materials:

  • Human plasma[4][8]

  • Methanol[4][9]

  • Chloroform[4]

  • 15% KOH in methanol[4]

  • Internal standard (e.g., [D4] FA 18:0)[4]

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • To 50 µL of human plasma, add an internal standard.[4]

  • Add 1 mL of methanol (B129727) and 2 mL of chloroform.[4]

  • Vortex the mixture for 5 minutes and centrifuge at 12,000 rpm for 10 minutes.[4]

  • Collect the bottom organic layer.[4]

  • Repeat the extraction of the aqueous layer with another 2 mL of chloroform.[4]

  • Combine the organic layers and dry the extract under a stream of nitrogen.[4]

  • For the release of total fatty acids, saponify the lipid extract by adding 500 µL of a 1:1 (v/v) mixture of methanol and 15% KOH and incubating at 37°C for 30 minutes.[4]

Protocol 2: Derivatization for UV Detection

For sensitive UV detection, fatty acids are derivatized to form UV-absorbing esters. This protocol describes derivatization using 2,4'-dibromoacetophenone (B128361).[10][11]

Materials:

  • Dried fatty acid extract

  • Acetone[10][11]

  • 2,4'-dibromoacetophenone solution (concentrated in acetone)[10][11]

  • Triethylamine (TEA)[10][11]

  • Acetic acid solution (2 g/L in acetone)[10]

  • Heating block or water bath

Procedure:

  • Dissolve the dried fatty acid extract in a suitable volume of acetone (B3395972).

  • Add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.[10][11]

  • Incubate the reaction mixture at 40°C for 30 minutes to form the fatty acid esters.[10][11]

  • Stop the reaction by adding 100 µL of the acetic acid solution.[10]

  • The resulting solution is ready for HPLC injection.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Saponification Saponification to Free Fatty Acids Extraction->Saponification Derivatization Derivatization (for UV Detection) Saponification->Derivatization Fatty Acid Extract HPLC HPLC Separation (RP or Ag+-HPLC) Derivatization->HPLC Detection Detection (UV, MS, ELSD) HPLC->Detection Data Data Analysis Detection->Data

Caption: General experimental workflow for HPLC analysis of fatty acids.

HPLC Methods and Data

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust method for separating fatty acids based on chain length and degree of unsaturation.[5]

Chromatographic Conditions:

  • Column: Two Nova Pak C18 columns (4 µm, 250 x 4.6 mm I.D.) in series.[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[5][12]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 256 nm for derivatized fatty acids.[10]

  • Column Temperature: 30°C.[13]

Expected Elution Order: In RP-HPLC, retention time increases with chain length and decreases with the number of double bonds.[5] For example, an 18:1 fatty acid will elute shortly after a 16:0 fatty acid.[5]

Table 1: Relative Elution Order of C18 Fatty Acid Isomers on RP-HPLC

Fatty AcidCommon NameElution Order
18:3 (n-3)α-Linolenic Acid1
18:2 (n-6)Linoleic Acid2
18:1 (n-9)Oleic Acid3
18:0Stearic Acid4

Note: This table represents a generalized elution order. Actual retention times will vary based on specific chromatographic conditions.

Method 2: Silver-Ion HPLC (Ag+-HPLC)

Ag+-HPLC is the method of choice for resolving positional and geometric isomers of unsaturated fatty acids.[5][6]

Chromatographic Conditions:

  • Column: Silver-loaded Nucleosil 100-5SA column.[6]

  • Mobile Phase (for cis-monoenoic isomers): Hexane–dichloromethane–isopropanol (60:40:0.2, v/v/v).[6]

  • Mobile Phase (for cis,cis,cis-trienoic isomers): Dichloromethane–acetonitrile (100:0.4, v/v).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Detection: UV at 270 nm for p-methoxyphenacyl esters.[6]

Table 2: Separation of Octadecenoic (18:1) Acid Positional Isomers by Ag+-HPLC

Isomer (cis)Retention Time (min, approx.)
Δ6-18:110
Δ9-18:1 (Oleic)12.5
Δ11-18:114

Data is illustrative and based on typical separations seen in the literature. Actual retention times are dependent on the specific system.

Separation Principles of HPLC for Fatty Acid Isomers

G cluster_rphplc Reversed-Phase HPLC (RP-HPLC) cluster_aghplc Silver-Ion HPLC (Ag+-HPLC) RP_Principle Separation based on hydrophobicity RP_Chain Longer Chain = Increased Retention RP_Principle->RP_Chain RP_Unsat More Double Bonds = Decreased Retention RP_Principle->RP_Unsat Ag_Principle Separation based on interaction with silver ions Ag_Unsat More Double Bonds = Increased Retention Ag_Principle->Ag_Unsat Ag_Geom Trans Isomers < Cis Isomers (in retention) Ag_Principle->Ag_Geom Ag_Pos Double bond position affects retention Ag_Principle->Ag_Pos FA_Mix Fatty Acid Isomer Mixture FA_Mix->RP_Principle Inject FA_Mix->Ag_Principle Inject

Caption: Comparison of separation principles in RP-HPLC and Ag+-HPLC.

Detection Methods

The choice of detector is critical for the analysis of fatty acids.

  • UV-Visible Detection: This is a common and robust detection method, but it requires derivatization of the fatty acids with a UV-absorbing chromophore.[5] Phenacyl esters are frequently used for this purpose.[5][14]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that does not require the analyte to have a chromophore.[14][15] This allows for the analysis of underivatized fatty acids.[15]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, allowing for the identification and quantification of fatty acid isomers.[3][5] Electrospray ionization (ESI) is a common interface for LC-MS analysis of fatty acids.[3][5]

Conclusion

HPLC is a versatile and powerful technique for the separation and analysis of long-chain fatty acid isomers. RP-HPLC provides excellent separation based on chain length and degree of unsaturation, while Ag+-HPLC offers unparalleled resolution of positional and geometric isomers. The choice of method, including sample preparation, derivatization, and detection, should be tailored to the specific research question and the fatty acid isomers of interest. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important biomolecules.

References

Application Notes and Protocols for the Structural Elucdation of Ethyl 11(E)-eicosenoate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules.[1][2] This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of Ethyl 11(E)-eicosenoate. This compound is a long-chain fatty acid ester with the molecular formula C22H42O2 and a molecular weight of 338.57 g/mol .[3][4] Its structure features a 20-carbon chain with a trans double bond at the C11-C12 position and an ethyl ester group. The methodologies and data presented herein serve as a comprehensive guide for researchers in natural product chemistry, drug development, and materials science.

Structural Elucidation Strategy

The comprehensive structural analysis of this compound is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., sp³, sp², carbonyl).

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the molecule, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting molecular fragments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for long-chain esters due to its excellent dissolving power and relatively clean spectral window.[1][5]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

    • For ¹³C and 2D NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to ensure adequate signal-to-noise ratio, especially for less sensitive experiments.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[1]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and TMS.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[6]

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • General: It is recommended to acquire a ¹H NMR spectrum first to determine the appropriate spectral widths for the 2D experiments.[7]

  • COSY:

    • Spectral Width (F1 and F2): Set to encompass all proton signals (e.g., 0-6 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC:

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals (e.g., 0-6 ppm).

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (e.g., 0-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • HMBC:

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals (e.g., 0-6 ppm).

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (e.g., 0-180 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)COSY Correlations
1'4.12q2H7.12'
2'1.25t3H7.11'
22.28t2H7.53
31.63p2H7.52, 4
4-9, 14-191.20-1.40m24H-3, 5, 10, 13, 15, 18, 20
10, 132.01m4H-9, 11, 12, 14
11, 125.36m2H-10, 13
200.88t3H6.819

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)HSQC Correlation (δ ¹H)HMBC Correlations (δ ¹H)
1173.9-2, 3, 1'
1'60.14.122'
2'14.31.251'
234.42.281, 3, 4
325.01.632, 4, 5
4-9, 14-1829.1-29.71.20-1.40-
10, 1332.62.019, 11, 12, 14, 15
11, 12130.55.3610, 13
1931.91.20-1.4018, 20
2014.10.8818, 19

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Confirm Final Structure of this compound Connectivity->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Detailed Spectral Interpretation

  • Ethyl Ester Group: The ¹H NMR spectrum shows a quartet at δ 4.12 ppm (H-1') and a triplet at δ 1.25 ppm (H-2'), characteristic of an ethyl group attached to an electronegative atom. The HMBC spectrum confirms the ester functionality with a correlation from the H-1' protons (δ 4.12 ppm) to the carbonyl carbon (C-1) at δ 173.9 ppm.

  • Aliphatic Chain:

    • The triplet at δ 2.28 ppm (H-2) is characteristic of a methylene (B1212753) group alpha to a carbonyl.[1] Its COSY correlation to the multiplet at δ 1.63 ppm (H-3) confirms this assignment.

    • The large multiplet between δ 1.20-1.40 ppm integrates to a large number of protons, corresponding to the long methylene chain (-(CH₂)n-).[1]

    • The triplet at δ 0.88 ppm (H-20) is indicative of a terminal methyl group.[1]

  • Olefinic Protons and Double Bond Position:

    • The multiplet at δ 5.36 ppm in the ¹H NMR spectrum corresponds to the two olefinic protons (H-11 and H-12).[1]

    • The allylic protons (H-10 and H-13) appear as a multiplet around δ 2.01 ppm.[1]

    • COSY correlations are observed between the olefinic protons (δ 5.36 ppm) and the allylic protons (δ 2.01 ppm).

    • Crucially, the HMBC spectrum shows correlations from the olefinic protons (H-11, H-12) to the allylic carbons (C-10, C-13) at δ 32.6 ppm, and from the allylic protons (H-10, H-13) to the olefinic carbons (C-11, C-12) at δ 130.5 ppm. This confirms the location of the double bond between C-11 and C-12.

  • Stereochemistry (E-configuration): The trans or (E)-configuration of the double bond is typically determined by the coupling constant between the olefinic protons (³JHH). For trans-alkenes, this coupling constant is usually in the range of 11-18 Hz. While this may be difficult to resolve in a complex multiplet, advanced 1D techniques like selective decoupling or 2D J-resolved spectroscopy could be employed for confirmation if necessary. The ¹³C chemical shifts of the allylic carbons (C-10 and C-13) at δ 32.6 ppm are also characteristic of a trans double bond in a long aliphatic chain (for a cis isomer, these carbons would be shifted upfield to ~δ 27 ppm).

Signaling Pathway of Structure Determination

The following diagram illustrates the logical connections derived from the NMR data to assemble the final structure.

signaling_pathway ethyl_ester Ethyl Ester (H-1', H-2', C-1, C-1', C-2') conn1 H-1' to C-1 ethyl_ester->conn1 alkyl_chain_start Alkyl Chain Start (H-2, H-3, C-2, C-3) conn2 H-2 to C-1, C-3, C-4 alkyl_chain_start->conn2 long_chain Long Methylene Chain (C4-C9, C14-C19) olefin Olefinic Group (H-11, H-12, C-10, C-11, C-12, C-13) conn3 H-10/13 to C-11/12 olefin->conn3 conn4 H-11/12 to C-10/13 olefin->conn4 alkyl_chain_end Alkyl Chain End (H-20, C-19, C-20) Final_Structure This compound conn1->Final_Structure Connects Ethyl to Carbonyl conn2->Final_Structure Connects Carbonyl to Chain conn3->Final_Structure Confirms Double Bond Position conn4->Final_Structure

Caption: Logical connections from NMR data to the final structure.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structure elucidation of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the molecular backbone, and determination of the position and stereochemistry of the double bond. These detailed protocols and the accompanying data serve as a valuable resource for researchers engaged in the analysis of long-chain fatty acid esters and other natural and synthetic organic molecules.

References

Application Notes and Protocols: Ethyl 11(E)-eicosenoate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro effects of eicosenoid compounds related to Ethyl 11(E)-eicosenoate and detailed protocols for replicating and extending these findings. The information is targeted toward researchers in cell biology, immunology, and drug development.

Introduction

This compound is an ethyl ester of a monounsaturated omega-9 fatty acid. While direct studies on this specific compound are limited, research on structurally similar molecules, such as methyl cis-11-eicosenoate, provides insights into its potential biological activities. These related compounds have been shown to modulate immune responses in vitro, suggesting potential applications in immunotherapy and as vaccine adjuvants. The following sections summarize the key findings and provide detailed experimental protocols for in vitro studies.

Key Applications and Potential Effects

  • Immunomodulation: The most direct evidence for the in vitro effects of a closely related compound, methyl cis-11-eicosenoate, points towards its role as an immune system stimulator. In studies with PMA-differentiated THP-1 macrophages, it has been shown to enhance the production of pro-inflammatory cytokines when used in combination with lipopolysaccharide (LPS).[1]

  • Low Cytotoxicity: The esterified form of 11-eicosenoic acid appears to have low toxicity in vitro, making it a suitable candidate for cell-based assays where maintaining cell viability is crucial.[1]

  • Metabolic Reprogramming: Eicosenoids have been observed to cause significant changes in the metabolic profile of immune cells, affecting pathways such as glycolysis, the TCA cycle, and purine (B94841) metabolism.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a study on methyl cis-11-eicosenoate, (Z)-11-eicosenol, and cis-11-eicosenoic acid in PMA-differentiated THP-1 cells.[1] This data provides a baseline for designing experiments with this compound.

Compound Assay Cell Line Result
Methyl cis-11-eicosenoate (11E-ester)Cytotoxicity (IC50)THP-1> 150 µg/mL
(Z)-11-eicosenol (11E-OH)Cytotoxicity (IC50)THP-119.88 µg/mL
cis-11-eicosenoic acid (11E-acid)Cytotoxicity (IC50)THP-190.98 µg/mL
Methyl cis-11-eicosenoate + LPSIL-1β ProductionTHP-1~84% increase compared to LPS alone
(Z)-11-eicosenol + LPSIL-1β ProductionTHP-1~50% increase compared to LPS alone

Experimental Protocols

Cell Culture and Differentiation of THP-1 Macrophages

This protocol describes the culture of THP-1 human monocytic cells and their differentiation into macrophages, a common model for studying immune responses.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well cell culture plates

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.

  • Induce differentiation by adding PMA to a final concentration of 100 ng/mL.

  • Incubate the cells with PMA for 48 hours. After incubation, the cells will adhere to the plate and exhibit a macrophage-like morphology.

  • After 48 hours, remove the PMA-containing medium and wash the adherent macrophages with fresh RPMI-1640 medium.

  • The differentiated THP-1 macrophages are now ready for treatment with this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • This compound stock solution (in a suitable solvent like DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed and differentiate THP-1 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the differentiation medium and add the different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 4 hours.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cytokine Production Analysis (ELISA)

This protocol describes how to measure the production of cytokines like IL-1β from THP-1 macrophages treated with this compound.

Materials:

  • Differentiated THP-1 macrophages in a 24-well plate

  • This compound

  • Lipopolysaccharide (LPS)

  • Culture medium

  • ELISA kit for the cytokine of interest (e.g., Human IL-1β ELISA Kit)

Protocol:

  • Seed and differentiate THP-1 cells in a 24-well plate.

  • Prepare the following treatment groups in culture medium:

    • Control (medium only)

    • This compound alone

    • LPS alone (e.g., 100 ng/mL)

    • This compound + LPS

  • Add the respective treatments to the wells and incubate for 24 hours.

  • After incubation, collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Visualizations

Proposed Signaling Pathways

Based on the known mechanisms of related eicosanoids, the following diagram illustrates a hypothetical signaling pathway that could be activated by this compound in immune cells. It is important to note that these pathways have not been directly confirmed for this compound and represent areas for future investigation. Related compounds have been shown to influence pathways such as PI3K/Akt/eNOS and ERK in endothelial cells.[2][3]

Proposed Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK This compound This compound This compound->Receptor Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB ? IκB IκB Akt->IκB ERK->NF-kB ? Gene Expression Gene Expression NF-kB->Gene Expression IκB->NF-kB

Caption: Hypothetical signaling cascade for this compound.

Experimental Workflow

The following diagram outlines the general workflow for in vitro studies of this compound.

Experimental Workflow Cell_Culture Cell Culture (e.g., THP-1 monocytes) Differentiation Differentiation (e.g., with PMA) Cell_Culture->Differentiation Treatment Treatment with This compound Differentiation->Treatment Assays Downstream Assays Treatment->Assays Cytotoxicity Cytotoxicity Assay (MTT) Assays->Cytotoxicity Cytokine Cytokine Analysis (ELISA) Assays->Cytokine Metabolomics Metabolomic Profiling (LC-MS) Assays->Metabolomics Signaling Signaling Pathway Analysis (Western Blot) Assays->Signaling

Caption: General workflow for in vitro cell culture studies.

References

Troubleshooting & Optimization

Improving the solubility of Ethyl 11(E)-eicosenoate for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Ethyl 11(E)-eicosenoate in in vitro assays, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is the ethyl ester form of 11(E)-eicosenoic acid, a long-chain monounsaturated omega-9 fatty acid. Its long carbon chain makes it highly lipophilic (fat-soluble) and consequently, poorly soluble in aqueous solutions like cell culture media and buffers. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₂H₄₂O₂[1][2]
Molecular Weight 338.57 g/mol [2][3]
Appearance Crystalline solid or liquid[4][5]
Storage Temperature -20°C[4][6]

Q2: Why is my this compound not dissolving in my aqueous cell culture medium?

The compound's insolubility in aqueous media is due to its chemical structure. As a long-chain fatty acid ester, it is a nonpolar, hydrophobic molecule. Aqueous solutions like phosphate-buffered saline (PBS) and cell culture media are polar, leading to poor miscibility and the appearance of an oily layer or solid precipitate. Direct addition to aqueous solutions is not a viable method for solubilization.

Q3: What is the recommended organic solvent for making a stock solution of this compound?

The recommended solvent is a high-purity organic solvent. Based on data for structurally similar fatty acids and their esters, the following solvents are suitable for creating a high-concentration stock solution.

SolventRecommended ConcentrationReference
Ethanol (B145695) ≥ 20 mg/mL (for the free acid)[4][7]
Dimethyl Sulfoxide (DMSO) ~100 mg/mL (for similar ethyl esters)[6]
Dimethylformamide (DMF) ~100 mg/mL (for similar ethyl esters)[6]

Troubleshooting Guide

Q4: I've dissolved the compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common issue when the final concentration of the organic solvent is too low to maintain solubility or when the aqueous buffer concentration is too high. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The solubility of a related compound, 11(E)-eicosenoic acid, is approximately 0.5 mg/mL when a 20 mg/mL ethanol stock is diluted 1:1 with PBS.[4][7] A similar maximum concentration can be expected for the ethyl ester.

  • Use a Carrier Protein: Incorporating a carrier protein like bovine serum albumin (BSA) can significantly enhance the solubility of fatty acids and their esters in aqueous solutions. Fatty acid-free BSA is recommended. The lipid can be pre-complexed with BSA before being added to the final assay medium.

  • Maintain a Minimum Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your working solution is sufficient to aid solubility, but low enough to not cause cellular toxicity (typically ≤0.1-0.5% v/v).

  • Increase Mixing/Vortexing: When diluting the stock solution, add it dropwise to the aqueous buffer while vortexing vigorously to promote dispersion and prevent immediate precipitation.

Q5: How should I store the stock and working solutions?

  • Stock Solutions: Organic stock solutions should be stored at -20°C.[4][6] To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots.

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day as the compound can come out of solution or degrade.[4][6]

Experimental Protocols & Workflows

Protocol 1: Standard Solubilization using an Organic Solvent

This protocol describes the standard method for preparing a working solution of this compound for in vitro assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound in a sterile glass vial.

    • Add the appropriate volume of high-purity ethanol or DMSO to achieve a high-concentration stock (e.g., 10-50 mg/mL).

    • Cap the vial tightly and vortex until the compound is completely dissolved. This is your stock solution.

  • Prepare the Aqueous Working Solution:

    • Warm the aqueous buffer or cell culture medium (e.g., PBS, DMEM) to the desired temperature (e.g., 37°C).

    • While vortexing the warm aqueous medium, add the required volume of the organic stock solution drop-by-drop to achieve the final desired concentration.

    • Important: The final concentration of the organic solvent should be kept to a minimum (e.g., <0.5%) to avoid cytotoxicity. Always run a vehicle control (medium + same final concentration of the organic solvent) in your experiments.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide (Q4).

    • Use the solution immediately after preparation.

Solubilization Workflow Diagram

The following diagram outlines the decision-making process for successfully solubilizing this compound for your experiments.

G start Start: Need to prepare This compound working solution stock 1. Prepare high concentration stock solution in 100% Ethanol or DMSO start->stock dilute 2. Dilute stock solution into pre-warmed aqueous buffer (e.g., cell media) with vortexing stock->dilute check 3. Check for precipitation or cloudiness dilute->check success Solution is clear. Proceed with experiment. (Use within 1 day) check->success Clear Solution precipitate Precipitation Observed check->precipitate Not Clear troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc A. Lower the final concentration troubleshoot->lower_conc use_bsa B. Use a carrier protein (e.g., Fatty Acid-Free BSA) troubleshoot->use_bsa re_dilute Re-attempt Dilution lower_conc->re_dilute use_bsa->re_dilute re_dilute->check

Caption: Workflow for solubilizing this compound.

Potential Cellular Interaction Pathway

While specific signaling pathways for this compound are not extensively documented, like other long-chain fatty acids, it is expected to require a carrier for efficient uptake and may influence lipid-mediated signaling pathways. The diagram below illustrates a conceptual model of its delivery to a cell.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_intracellular Intracellular Space stock This compound (in Ethanol/DMSO) complex BSA-Lipid Complex stock->complex Complexation bsa Fatty Acid-Free BSA bsa->complex membrane Cell Membrane esterase Cellular Esterases membrane->esterase Uptake & Hydrolysis free_acid 11(E)-Eicosenoic Acid esterase->free_acid signaling Modulation of Lipid Signaling Pathways free_acid->signaling

Caption: Conceptual pathway for cellular uptake of this compound.

References

Overcoming matrix effects in the analysis of Ethyl 11(E)-eicosenoate in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Ethyl 11(E)-eicosenoate in complex biological samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Q1: I am observing low signal intensity or no peak for this compound in my plasma samples, but the signal is strong in my neat standards. What is the likely cause?

Low or absent signal intensity in matrix samples compared to neat solutions is a classic sign of ion suppression .[1] This occurs when co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683) or other lipids, compete with this compound for ionization in the mass spectrometer's ion source, leading to a reduced signal.[2][3]

Initial Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[4]

  • Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][6]

  • Optimize Chromatography: Adjust your LC method to better separate this compound from the regions where matrix components elute.[1] Often, interfering phospholipids elute in the middle of a reversed-phase gradient.

cluster_0 Troubleshooting Low Signal Intensity A Low Signal for this compound in Matrix Samples B Suspect Ion Suppression A->B C Perform Post-Extraction Spike Experiment to Confirm B->C D Matrix Effect Confirmed? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes J No Significant Matrix Effect (Check other causes) D->J No F Adjust LC Method for Better Separation from Interferences E->F G Consider a Stable Isotope-Labeled Internal Standard F->G I Problem Resolved G->I H Re-evaluate MS Source Parameters H->I J->H

Caption: Troubleshooting workflow for low signal intensity.

Q2: I'm seeing high background noise and numerous interfering peaks in the chromatogram of my extracted blank matrix. How can I get a cleaner baseline?

High background noise and interfering peaks indicate that your sample preparation method is not selective enough and is co-extracting many endogenous components.[7]

Solutions:

  • Switch to a More Selective Sample Preparation Technique: If you are using protein precipitation (PPT), which is known to be less clean, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Mixed-mode SPE cartridges can offer even greater selectivity by utilizing both reversed-phase and ion-exchange mechanisms.[3]

  • Optimize Your Extraction Protocol:

    • For LLE: Experiment with different organic solvents. A double LLE, where an initial extraction with a nonpolar solvent like hexane (B92381) removes highly non-polar interferences before extracting your analyte with a more polar solvent like ethyl acetate, can be effective.[5]

    • For SPE: Ensure your wash steps are optimized to remove interferences without causing loss of this compound. Adding a hexane wash step can be beneficial for removing lipids.[8]

  • Divert Flow: During the LC run, use a divert valve to send the highly polar, unretained components (which often contain salts and other interferences) from the initial part of the run to waste instead of the mass spectrometer.

Q3: The peak shape for this compound is broad or tailing. What could be the issue?

Poor peak shape can be caused by a variety of factors related to both the chromatography and the sample matrix.

Possible Causes and Solutions:

  • Column Contamination: Residual matrix components, especially lipids, can build up on the analytical column, leading to peak broadening and tailing.

    • Solution: Implement a robust column washing procedure after each batch. If the problem persists, consider using a guard column to protect your analytical column.

  • Inappropriate Mobile Phase pH: While less critical for a non-ionizable compound like an ethyl ester, the mobile phase composition is still important.

    • Solution: Ensure your mobile phase is well-mixed and of high purity.

  • Sample Solvent Effects: If the solvent used to reconstitute your final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.

Q4: I am observing a gradual shift in the retention time of this compound over the course of an analytical batch. What should I do?

Retention time shifts can compromise data quality and reproducibility.

Common Causes and Corrective Actions:

  • Column Degradation: Accumulation of matrix components can alter the column chemistry over time.

    • Solution: Use a guard column and ensure adequate sample cleanup. If the shift is significant and persistent, the column may need to be replaced.

  • Changes in Mobile Phase Composition: This can be due to evaporation of the more volatile solvent component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Fluctuating Column Temperature: Inconsistent column temperature can lead to retention time drift.

    • Solution: Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[3] For this compound, which is a lipid, the primary source of matrix effects in biological samples like plasma are phospholipids and other endogenous lipids. These effects can manifest in two ways:

  • Ion Suppression: Co-eluting compounds interfere with the ionization of this compound, leading to a decreased signal intensity and reduced sensitivity. This is the more common effect.[2]

  • Ion Enhancement: Less commonly, co-eluting compounds can enhance the ionization of the analyte, leading to an artificially high signal.

Both suppression and enhancement compromise the accuracy and precision of quantification.[2]

cluster_0 The Concept of Matrix Effects A Analyte (this compound) + Matrix Components Enter Ion Source B Ionization Process (ESI) A->B C Ideal Scenario (No Matrix Effect) B->C D Real-World Scenario (Matrix Effect Present) B->D E Accurate Signal Intensity C->E F Ion Suppression D->F G Ion Enhancement D->G H Inaccurate (Low) Signal F->H I Inaccurate (High) Signal G->I cluster_0 Overall Analytical Workflow A Plasma Sample Collection (+ Internal Standard) C Protein Precipitation A->C B Sample Preparation (e.g., Solid-Phase Extraction) D Sample Loading & Washing B->D C->B E Elution & Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Final Report H->I

References

Technical Support Center: Minimizing Ethyl 11(E)-eicosenoate Artifacts in Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of Ethyl 11(E)-eicosenoate and other fatty acid ethyl ester (FAEE) artifacts during lipid extraction. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols for artifact-free lipid analysis.

Troubleshooting Guides

This section addresses specific issues that can lead to the formation of this compound artifacts.

Problem Potential Cause Recommended Solution
Detection of this compound in samples from ethanol-naive subjects. Use of ethanol (B145695) in the extraction solvent.Immediately switch to an ethanol-free lipid extraction protocol. Recommended alternatives include methods based on methyl-tert-butyl ether (MTBE) or hexane/isopropanol. Detailed protocols are provided below.
Variable and unexpectedly high levels of this compound across a sample set. Residual ethanol in the sample or contamination of solvents or labware with ethanol.Ensure all solvents are of high purity and are not stored in a manner that could lead to ethanol contamination. Use dedicated labware for ethanol-free extractions. Even environmental exposure to ethanol vapors can lead to artifact formation in samples.[1]
Poor recovery of polar lipids when using non-alcoholic solvents. The chosen ethanol-free solvent system may not be optimal for all lipid classes.The Folch or Bligh and Dyer methods (chloroform/methanol) are generally effective for a broad range of lipids, but methanol (B129727) can also cause methylation artifacts.[2][3] For polar lipids, a butanol/methanol (BUME) method or a modified MTBE protocol may provide better recovery. It is advisable to test different solvent systems for your specific lipids of interest.
Inconsistent results and poor reproducibility. High volatility of some extraction solvents (e.g., MTBE) or incomplete phase separation.Ensure tight sealing of all sample tubes during extraction. For methods requiring phase separation, allow sufficient time for the phases to separate completely and consider centrifugation to aid the process.
Presence of other unexpected ethylated or methylated lipid species. Use of ethanol or methanol in the extraction or sample preparation workflow.A thorough review of all reagents and steps in the protocol is necessary to identify and eliminate the source of the alcohol. Methanol can lead to the formation of fatty acid methyl esters (FAMEs) as artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered an artifact?

A1: this compound is the ethyl ester of 11(E)-eicosenoic acid. In the context of lipid extraction, it is considered an artifact because it can be non-biologically formed when ethanol, present as a solvent, reacts with the free fatty acid in the sample. This non-enzymatic esterification can lead to an overestimation of its presence and misinterpretation of biological data.

Q2: What is the primary cause of this compound artifact formation?

A2: The primary cause is the use of ethanol in the lipid extraction solvent. The presence of ethanol, free fatty acids, and potentially acidic or basic conditions can drive the formation of fatty acid ethyl esters (FAEEs), including this compound. The reaction is dependent on time, temperature, and the concentration of ethanol.[4]

Q3: How can I prevent the formation of this artifact?

A3: The most effective way to prevent the formation of this compound artifacts is to completely avoid the use of ethanol in your lipid extraction protocol. Several alternative methods that utilize solvents such as methyl-tert-butyl ether (MTBE), hexane, isopropanol, and acetone (B3395972) have been developed for this purpose.[4]

Q4: Are there any other experimental conditions that can promote artifact formation?

A4: Yes, elevated temperatures during extraction can accelerate the rate of esterification. Therefore, it is recommended to perform lipid extractions at room temperature or on ice.

Q5: If I must use a protocol that contains an alcohol, is methanol a better choice than ethanol?

A5: While methanol will not produce this compound, it can react with fatty acids to form fatty acid methyl ester (FAME) artifacts, which can also interfere with your analysis. If an alcohol must be used, it is crucial to be aware of the potential for these artifacts and to use control samples to identify them.

Q6: How can I confirm if the this compound I am detecting is biological or an artifact?

A6: The best approach is to re-extract a parallel sample using a validated ethanol-free method. If the peak corresponding to this compound is absent or significantly reduced in the ethanol-free extract, it is highly likely that it was an artifact in the original analysis.

Data Presentation: Comparison of Lipid Extraction Methods

The following table provides a qualitative comparison of common lipid extraction methods and their potential for generating this compound artifacts.

Extraction Method Primary Solvents Risk of this compound Artifact Formation General Lipid Coverage Notes
Ethanol-based Ethanol, Chloroform/EthanolHigh GoodNot recommended for accurate quantification of endogenous FAEEs.
Folch/Bligh & Dyer Chloroform, MethanolLow (for ethyl esters), Moderate (for methyl esters) Excellent for a broad range of lipids.[2][3]Methanol can lead to the formation of FAME artifacts.
MTBE Method Methyl-tert-butyl ether, MethanolLow (for ethyl esters), Moderate (for methyl esters) Good, particularly for sphingolipids.[2]The upper organic phase simplifies sample handling.
Hexane/Isopropanol Hexane, IsopropanolVery Low Good for non-polar lipids, may have lower recovery for some polar lipids.[2][3]A less toxic alternative to chloroform-based methods.
Acetone Precipitation AcetoneVery Low Primarily for precipitating proteins and extracting lipids.Can be used as an initial step before further purification.[4]

Experimental Protocols

Protocol 1: Methyl-tert-butyl ether (MTBE) Lipid Extraction

This protocol is adapted from established methods for the extraction of a broad range of lipids while avoiding the use of ethanol.

Materials:

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (HPLC grade)

  • Sample (e.g., 100 µL plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the sample in a 1.5 mL microcentrifuge tube, add 200 µL of methanol.

  • Vortex the mixture for 10 seconds.

  • Add 800 µL of MTBE.

  • Vortex vigorously for 20 seconds.

  • Incubate at room temperature for 1 hour to allow for protein precipitation and lipid extraction.

  • Add 300 µL of water to induce phase separation.

  • Vortex for 10 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Two distinct phases will be visible. The upper organic phase contains the lipids.

  • Carefully collect the upper organic phase and transfer it to a new tube for analysis.

Protocol 2: Hexane/Isopropanol Lipid Extraction

This protocol is a less toxic alternative to chloroform-based methods and avoids the use of ethanol.

Materials:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample (e.g., 100 µL plasma or tissue homogenate)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample in a glass centrifuge tube, add 18 volumes of a hexane/isopropanol mixture (3:2, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to pellet any precipitated material.

  • Carefully collect the supernatant, which contains the extracted lipids.

  • The extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

Artifact_Formation_Pathway FA 11(E)-eicosenoic Acid (from sample) process FA->process EtOH Ethanol (from extraction solvent) EtOH->process Artifact This compound (Artifact) H2O Water process->Artifact Esterification (non-enzymatic) process->H2O

Caption: Formation of this compound artifact.

Experimental_Workflow cluster_good Recommended Workflow (Ethanol-Free) cluster_bad Problematic Workflow start_good Sample Collection extract_good Lipid Extraction (MTBE or Hexane/Isopropanol) start_good->extract_good analyze_good LC-MS or GC-MS Analysis extract_good->analyze_good result_good Accurate Lipid Profile analyze_good->result_good start_bad Sample Collection extract_bad Lipid Extraction (with Ethanol) start_bad->extract_bad artifact Artifact Formation (this compound) extract_bad->artifact analyze_bad LC-MS or GC-MS Analysis artifact->analyze_bad result_bad Inaccurate Lipid Profile analyze_bad->result_bad

Caption: Comparison of lipid extraction workflows.

References

Technical Support Center: Enhancing the Efficiency of Ethyl 11(E)-eicosenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Ethyl 11(E)-eicosenoate synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Wittig Reaction

Question: My Wittig reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

Answer: Low or no product formation in a Wittig reaction for long-chain unsaturated esters like this compound can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Ylide Formation and Stability:

    • Incomplete Ylide Generation: The phosphonium (B103445) ylide is a crucial nucleophile. Ensure the base used is sufficiently strong to deprotonate the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically necessary.[1] Weaker bases may prove ineffective.

    • Base Quality: Strong bases can degrade with improper storage. It is crucial to use freshly opened or properly stored reagents. Issues with older KOtBu, for instance, have been reported to negatively impact Wittig reactions.[1][2]

    • Ylide Instability: Non-stabilized ylides can be unstable. They are best generated in situ and used immediately, preferably in the presence of the aldehyde.[1][2]

  • Reaction Conditions:

    • Temperature: Ylide formation is often conducted at low temperatures (e.g., 0 °C or -78 °C) to manage reactivity and enhance stability. The subsequent reaction with the aldehyde is typically allowed to warm to room temperature.[1]

    • Moisture and Air Sensitivity: Wittig reactions that utilize strong bases are highly susceptible to moisture and atmospheric oxygen.[1] All glassware must be thoroughly oven-dried, and the reaction should be performed under an inert atmosphere, such as nitrogen or argon.

  • Reactant Quality and Stoichiometry:

    • Aldehyde Purity: Aldehydes can be prone to oxidation, polymerization, or decomposition.[3] Ensure the aldehyde reactant is pure and, if necessary, freshly distilled.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the ylide is often used to ensure complete consumption of the aldehyde.

Issue 2: Poor (E)-Isomer Selectivity

Question: My reaction is producing a mixture of (E) and (Z) isomers of Ethyl 11-eicosenoate, with a low proportion of the desired (E)-isomer. How can I improve the stereoselectivity?

Answer: Achieving high (E)-selectivity in Wittig reactions often requires specific conditions or alternative methods:

  • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene. This involves using phenyllithium (B1222949) at low temperatures to convert the initial erythro betaine (B1666868) intermediate to the more stable threo betaine, which then eliminates to form the (E)-alkene.[3]

  • Stabilized Ylides: While unstabilized ylides typically favor the (Z)-alkene, stabilized ylides (e.g., those with an adjacent ester group) generally provide the (E)-alkene with high selectivity.[4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly effective alternative to the standard Wittig reaction for producing (E)-alkenes. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding Wittig reagent.[5] A significant advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.[5]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the synthesized this compound from reaction byproducts, particularly triphenylphosphine (B44618) oxide. What are the recommended purification techniques?

Answer: The purification of long-chain unsaturated esters can be challenging. Here are several effective methods:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard and effective method for separating the ester from triphenylphosphine oxide and other impurities.[5]

  • Crystallization: Low-temperature crystallization can be a highly effective technique for purifying unsaturated fatty acid esters.[6] This method relies on the differential solubility of the desired product and impurities at reduced temperatures.

  • Alternative Reactions: As mentioned, using the Horner-Wadsworth-Emmons (HWE) reaction avoids the formation of triphenylphosphine oxide, generating a water-soluble phosphate byproduct that is much easier to remove during aqueous workup.[5]

  • Urea Complexation: This technique can be used to separate unsaturated fatty acid methyl esters from saturated ones. The purity of the unsaturated ester can reach over 98% under optimal conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed to favor the formation of the (E)-alkene.

  • Phosphonate (B1237965) Anion Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (B95107) (THF).

    • Add sodium hydride (NaH, 1.1 - 1.5 equivalents) as a 60% dispersion in mineral oil and stir the suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethyl (9-(ethoxycarbonyl)nonyl)phosphonate (1.1 - 1.5 equivalents) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of undecanal (B90771) (1.0 equivalent) in anhydrous THF via a dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Quantitative Data Summary

Table 1: Comparison of Wittig and Related Reactions for Alkene Synthesis

Reaction TypeTypical SubstratesStereoselectivityYield RangeKey AdvantagesKey Disadvantages
Standard Wittig (Unstabilized Ylide) Aldehydes, KetonesGenerally (Z)-selectiveModerate to HighBroad functional group tolerance.[3]Formation of triphenylphosphine oxide complicates purification; may have issues with sterically hindered ketones.[3]
Standard Wittig (Stabilized Ylide) AldehydesGenerally (E)-selective80-98%[7]High (E)-selectivity; ylides are more stable.[8]Less reactive; often fails to react with ketones.[4][8]
Aqueous Wittig Reaction Aldehydes, α-bromoesters, Ph₃PUp to 99% (E)-selectivityUp to 99%[7][9]Environmentally friendly (uses water as solvent); high yields and selectivity.Works best with hydrophobic reactants.[7][9]
Horner-Wadsworth-Emmons (HWE) Aldehydes, KetonesHighly (E)-selectiveGood to ExcellentWater-soluble phosphate byproduct simplifies purification; more reactive than Wittig reagents.[5]Phosphonate reagents can be more expensive.
Cross-Metathesis Terminal or Internal OlefinsCan be controlled by catalyst and conditions>90% conversion[10]High atom economy; effective for long-chain synthesis.Requires specialized ruthenium catalysts; potential for side reactions like self-metathesis.

Visualizations

Wittig_Reaction_Pathway Phosphonium_Salt Alkyltriphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene (this compound) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

Caption: Wittig reaction pathway for alkene synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Anhydrous Solvents & Reagents Glassware Oven-Dry All Glassware Reagents->Glassware Ylide_Formation Ylide/Anion Formation (Inert Atmosphere, 0°C) Glassware->Ylide_Formation Aldehyde_Addition Slow Addition of Aldehyde Ylide_Formation->Aldehyde_Addition Reaction_Stir Stir at Room Temperature (Monitor by TLC) Aldehyde_Addition->Reaction_Stir Quench Quench Reaction Reaction_Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterization Characterize Product (NMR, GC-MS) Purify->Characterization

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Low/No Product Yield Check_Ylide Check Ylide Formation Start->Check_Ylide Base_Issue Base Strength/Quality Issue? Check_Ylide->Base_Issue Use_Stronger_Base Use Fresh, Stronger Base (e.g., n-BuLi, NaH) Base_Issue->Use_Stronger_Base Yes Conditions_Issue Anhydrous/Inert Conditions? Base_Issue->Conditions_Issue No Consider_HWE Consider HWE Reaction Use_Stronger_Base->Consider_HWE If issues persist Dry_Glassware Ensure Dry Glassware & Inert Atmosphere Conditions_Issue->Dry_Glassware No Aldehyde_Issue Check Aldehyde Quality Conditions_Issue->Aldehyde_Issue Yes Dry_Glassware->Consider_HWE If issues persist Purify_Aldehyde Purify/Distill Aldehyde Aldehyde_Issue->Purify_Aldehyde Purify_Aldehyde->Consider_HWE If issues persist

Caption: Troubleshooting decision tree for low yield.

References

Addressing issues with the stability of Ethyl 11(E)-eicosenoate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the stability of Ethyl 11(E)-eicosenoate in different solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solvents a concern?

This compound is a long-chain, monounsaturated fatty acid ethyl ester. Its stability is crucial for experimental reproducibility and the integrity of research data. Degradation of this compound can lead to the formation of impurities that may interfere with analytical measurements or biological assays. The primary stability concerns are hydrolysis, oxidation, and photodegradation, which can be influenced by the choice of solvent, storage conditions, and handling procedures.

Q2: In which solvents is this compound most soluble and stable?

This compound, being a long-chain fatty acid ester, is generally insoluble in water but readily soluble in various organic solvents. Non-polar solvents are typically the most suitable for dissolving and maintaining the stability of this compound.

Table 1: Solubility of Long-Chain Fatty Acid Ethyl Esters in Common Laboratory Solvents

Solvent Solubility Stability Considerations
Hexane (B92381) High Good for long-term storage; low reactivity.
Heptane High Similar to hexane; good for long-term storage.
Dichloromethane High Good solubility, but chlorinated solvents may be less compatible with some analytical columns and can contain acidic impurities that promote hydrolysis.[1]
Chloroform High Similar to dichloromethane; should be used with caution due to potential for acidic impurities and reactivity.[1]
Ethanol (B145695) High Good solubility; however, as an alcohol, it can participate in transesterification reactions under certain conditions.[2]
Dimethyl Sulfoxide (DMSO) Moderate to High Can be a suitable solvent, but its hygroscopic nature may introduce water, leading to hydrolysis.

| Aqueous Buffers (e.g., PBS) | Very Low | Not recommended for preparing stock solutions or for long-term storage due to poor solubility and increased risk of hydrolysis. |

Note: Specific solubility data for this compound is limited. The information provided is based on the known behavior of similar long-chain fatty acid ethyl esters, such as ethyl oleate.[3][4]

Q3: What are the primary degradation pathways for this compound in solution?

The main degradation pathways for this compound are:

  • Oxidation: The double bond in the monounsaturated chain is susceptible to oxidation, which can be initiated by heat, light, and the presence of metal ions.[5] This process can lead to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products.[5]

  • Hydrolysis: The ester linkage can be cleaved by water to yield 11(E)-eicosenoic acid and ethanol. This reaction is catalyzed by both acids and bases.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions, including oxidation and isomerization of the double bond.[5]

This compound This compound Degradation Degradation This compound->Degradation Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Carboxylic Acid + Ethanol Carboxylic Acid + Ethanol Hydrolysis->Carboxylic Acid + Ethanol Isomers & Oxidation Products Isomers & Oxidation Products Photodegradation->Isomers & Oxidation Products

Degradation Pathways

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: The compound has precipitated out of solution.

  • Possible Cause: The solubility limit has been exceeded, or the temperature of the solution has decreased.

  • Solution Workflow:

start Precipitate Observed gentle_warming Gently warm the solution start->gentle_warming sonication Apply sonication gentle_warming->sonication add_cosolvent Add a small amount of a more suitable co-solvent sonication->add_cosolvent check_concentration Is the concentration too high? add_cosolvent->check_concentration dilute Dilute the solution check_concentration->dilute Yes redissolved Compound redissolved check_concentration->redissolved No dilute->redissolved

Troubleshooting Precipitation
  • Detailed Steps:

    • Gentle Warming: Gently warm the solution in a water bath. Be cautious not to use excessive heat, which could accelerate degradation.

    • Sonication: Use an ultrasonic bath to help break up aggregates and enhance dissolution.[1]

    • Co-solvent Addition: If using a less ideal solvent, consider adding a small volume of a more suitable co-solvent (e.g., hexane or dichloromethane) to increase solubility.

    • Concentration Check: Verify that the intended concentration is within the known solubility limits for similar compounds in the chosen solvent. If necessary, prepare a more dilute solution.

Problem 2: Inconsistent results in analytical measurements (e.g., GC-MS).

  • Possible Cause: Degradation of the compound in the stock solution or during sample preparation.

  • Solution Workflow:

start Inconsistent Analytical Results check_storage Verify stock solution storage conditions (temperature, light protection) start->check_storage prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh use_antioxidant Consider adding an antioxidant (e.g., BHT) prepare_fresh->use_antioxidant minimize_exposure Minimize exposure to air and light during sample prep use_antioxidant->minimize_exposure rerun_analysis Re-run analysis minimize_exposure->rerun_analysis consistent_results Consistent results achieved rerun_analysis->consistent_results

References

Best practices for handling and storing high-purity Ethyl 11(E)-eicosenoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing high-purity Ethyl 11(E)-eicosenoate. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the ethyl ester of 11(E)-eicosenoic acid, a long-chain monounsaturated omega-9 fatty acid.[1] Its molecular formula is C22H42O2, and it has a molecular weight of 338.57 g/mol .[2] Due to its long aliphatic chain, it is a hydrophobic compound with low solubility in water but is soluble in organic solvents.[3]

Q2: What are the primary applications of high-purity this compound in research?

High-purity this compound is utilized in various research areas, including:

  • Metabolic Studies: As an omega-9 fatty acid, it is used to investigate lipid metabolism and its role in cellular processes.[4][5]

  • Drug Development: It can be incorporated into lipid-based drug delivery systems.

  • Cell Signaling Research: To explore the influence of specific fatty acids on cellular signaling pathways, particularly those related to inflammation and metabolic regulation.[6][7]

  • Biomarker Research: It may serve as a standard for the identification and quantification of this specific fatty acid ester in biological samples.[8]

Q3: What are the recommended storage conditions for high-purity this compound?

To ensure long-term stability, high-purity this compound should be stored in a freezer at or below -20°C.[9] It is best stored as a neat oil or dissolved in a dry, aprotic organic solvent in a tightly sealed glass vial with a Teflon-lined cap to prevent oxidation and hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Q: Why am I observing variability in my experimental results between different batches or over time?

A: Inconsistent results are often due to the degradation of this compound. The double bond in the molecule is susceptible to oxidation, and the ester linkage can undergo hydrolysis.

Possible Causes and Solutions:

  • Oxidation: Exposure to air (oxygen) and light can lead to the formation of peroxides and other degradation products, altering the compound's biological activity.[10][11]

    • Solution: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen). Store solutions in amber vials to protect from light. Prepare fresh working solutions for each experiment if possible.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ethyl ester back to 11(E)-eicosenoic acid and ethanol (B145695). This can be catalyzed by acidic or basic conditions.

    • Solution: Use anhydrous solvents for preparing stock solutions. Avoid aqueous storage for prolonged periods. If you must prepare an aqueous solution, do so immediately before use and for the shortest time necessary.[12]

  • Improper Storage: Storing the compound at room temperature or in plastic containers can accelerate degradation.

    • Solution: Strictly adhere to storage at -20°C in glass vials with Teflon-lined caps (B75204).

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen into the storage vial.

    • Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Issue 2: Poor Solubility in Aqueous Media for Cell Culture Experiments

Q: I am having difficulty dissolving this compound in my cell culture medium, leading to precipitation or micelle formation.

A: this compound is highly hydrophobic and will not dissolve directly in aqueous media.[13]

Possible Causes and Solutions:

  • Direct Addition to Medium: Adding the compound directly or from a highly concentrated organic stock solution will cause it to precipitate.

    • Solution: Prepare a complex with a carrier protein like fatty acid-free bovine serum albumin (BSA). This will enhance its solubility and facilitate its uptake by cells.[14] You can also use a small amount of a biocompatible solvent like DMSO, but be mindful of its potential effects on your cells.[13]

  • Incorrect Solvent for Stock Solution: Using a solvent that is immiscible with the culture medium.

    • Solution: Prepare a concentrated stock solution in a solvent like ethanol or DMSO. The final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.

Issue 3: Unexpected Peaks in Analytical Chromatography (GC-MS, LC-MS)

Q: My chromatogram shows unexpected peaks when analyzing my this compound sample. What could be the cause?

A: Unexpected peaks can arise from degradation products or contaminants.

Possible Causes and Solutions:

  • Oxidation Products: The presence of aldehydes, ketones, and shorter-chain fatty acid esters can result from the oxidative cleavage of the double bond.

    • Solution: Review your handling and storage procedures to minimize exposure to oxygen and light. Consider using an antioxidant like BHT in your storage solvent, but be aware of its potential interference in biological assays.

  • Hydrolysis Product: A peak corresponding to 11(E)-eicosenoic acid may be present.

    • Solution: Ensure all solvents and containers are anhydrous.

  • Contamination from Labware: Plasticizers from plastic tubes or caps can leach into the sample.

    • Solution: Use high-quality glass and Teflon labware for all sample preparation and storage.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C22H42O2[2]
Molecular Weight 338.57 g/mol [2]
Appearance Colorless to pale yellow liquid/solid[3][15]
Solubility in Water Practically insoluble[3][16]
Solubility in Organic Solvents Soluble in ethanol, chloroform, methanol[3][12]

Table 2: Recommended Storage Conditions and Stability Considerations

ConditionRecommendationRationalePotential Degradation Pathway
Temperature -20°C or belowMinimizes oxidation and hydrolysis rates.Oxidation, Hydrolysis
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the double bond.Oxidation
Light Exposure Protect from light (use amber vials)Light can catalyze oxidation.[10]Photo-oxidation
Storage Container Glass vial with Teflon-lined capAvoids leaching of plasticizers and ensures a tight seal.Contamination
Form Neat oil or in anhydrous organic solventPrevents hydrolysis.Hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound complexed with BSA for use in cell culture experiments.

Materials:

  • High-purity this compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof, anhydrous)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes and microcentrifuge tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 100 mM this compound solution in ethanol:

    • Under an inert atmosphere, dissolve 33.86 mg of this compound in 1 mL of anhydrous ethanol in a glass vial.

    • Vortex until fully dissolved. This is your primary stock solution.

  • Prepare a 5% (w/v) BSA solution in PBS:

    • Dissolve 0.5 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently mix to avoid frothing.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the 5% BSA solution to 37°C.

    • In a sterile conical tube, add 100 µL of the 100 mM this compound primary stock solution to 9.9 mL of the pre-warmed 5% BSA solution. This will result in a 1 mM stock solution with a molar ratio of approximately 1.3:1 (this compound:BSA).

    • Incubate at 37°C for 30 minutes with gentle agitation to allow for complexation.

  • Storage:

    • Aliquot the 1 mM this compound-BSA complex into sterile, single-use tubes and store at -20°C.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Sample containing this compound

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Ethyl heptadecanoate)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of your sample (e.g., cell culture supernatant), add a known amount of the internal standard.

    • Add 2 mL of hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

  • GC-MS Instrumental Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute

      • Ramp to 250°C at 10°C/min, hold for 5 minutes

      • Ramp to 300°C at 5°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation of Reagents cluster_complex Complexation cluster_cell_culture Cell Culture Experiment cluster_analysis Analysis prep_ester Prepare 100 mM Ethyl 11(E)-eicosenoate in Ethanol complex Complex this compound with BSA (1 mM Stock) prep_ester->complex prep_bsa Prepare 5% Fatty Acid-Free BSA in Sterile PBS prep_bsa->complex treat_cells Treat Cells with Ester-BSA Complex complex->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate harvest Harvest Cells and/or Supernatant incubate->harvest extract Extract Lipids harvest->extract analyze Analyze by GC-MS, LC-MS, or Biological Assay extract->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_flow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C, Inert Gas, Dark) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, Inert Atmosphere) check_storage->check_handling [Correct] remedy_storage Action: Discard Old Stock, Use Fresh Aliquot, Ensure Proper Storage check_storage->remedy_storage [Incorrect] check_solubility Examine Solution for Precipitation/Cloudiness check_handling->check_solubility [Correct] remedy_handling Action: Prepare Fresh Solutions, Use Inert Gas During Aliquoting check_handling->remedy_handling [Incorrect] remedy_solubility Action: Re-prepare BSA Complex, Check BSA Quality check_solubility->remedy_solubility [Incorrect] final_analysis If issues persist, analyze compound purity via GC-MS or LC-MS check_solubility->final_analysis [Correct] storage_ok Storage OK storage_bad Improper Storage handling_ok Handling OK handling_bad Potential Oxidation/ Hydrolysis During Handling solubility_ok Solubility OK solubility_bad Poor Solubility remedy_storage->start remedy_handling->start remedy_solubility->start

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

omega9_signaling Potential Signaling Roles of Omega-9 Fatty Acids cluster_membrane Cell Membrane Integration cluster_signaling Modulation of Signaling Pathways cluster_outcomes Cellular Outcomes omega9 Omega-9 Fatty Acids (e.g., 11-Eicosenoic Acid) membrane_fluidity Alters Membrane Fluidity and Composition omega9->membrane_fluidity receptor_activity Modulates Receptor Activity membrane_fluidity->receptor_activity enzyme_activity Influences Enzyme Activity membrane_fluidity->enzyme_activity gene_expression Alters Gene Expression receptor_activity->gene_expression enzyme_activity->gene_expression inflammation Anti-inflammatory Effects gene_expression->inflammation metabolism Regulation of Lipid Metabolism gene_expression->metabolism

Caption: Simplified diagram of potential omega-9 fatty acid signaling roles.

References

Validation & Comparative

A Comparative Analysis of Ethyl 11(E)-eicosenoate and Methyl 11(E)-eicosenoate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ethyl 11(E)-eicosenoate and Mthis compound, focusing on their known biological activities, metabolic pathways, and the experimental methodologies used to study them. While direct comparative studies on the trans isomer (11E) of these eicosenoate esters are limited, this document synthesizes available data on related compounds to offer a predictive comparison and guide future research.

Introduction to 11(E)-eicosenoate Esters

11-Eicosenoic acid is a 20-carbon monounsaturated omega-9 fatty acid. The trans isomer, 11(E)-eicosenoic acid, is a known component of various natural sources, including jojoba oil.[1] Its methyl and ethyl esters are of interest to researchers for their potential roles in cellular signaling and metabolism. While the biological effects of the parent fatty acid, 11(E)-eicosenoic acid, have been noted for its lack of inhibition on leukotriene B4 and telomerase activity, distinguishing it from other eicosenoic acids, the specific biological roles of its ethyl and methyl esters are less defined.[1][2]

Physicochemical and Metabolic Comparison

The primary difference between this compound and Mthis compound lies in the alcohol moiety of the ester linkage. This seemingly small structural change can influence their physicochemical properties, metabolic fate, and, consequently, their biological activity. In non-biological contexts such as biodiesel production, ethyl esters have been observed to have slightly higher viscosity compared to their methyl counterparts.[3]

In biological systems, both fatty acid ethyl esters (FAEEs) and fatty acid methyl esters (FAMEs) are recognized by cellular enzymes. The synthesis of both can be catalyzed by the same enzymes, such as carboxylesterases, which suggests a potential for metabolic interchangeability if the corresponding alcohols (ethanol or methanol) are present.[2] Upon cellular uptake, these esters are likely hydrolyzed by esterases to release the parent fatty acid, 11(E)-eicosenoic acid, and the corresponding alcohol. The rate of this hydrolysis could be a key determinant of their biological activity, with faster hydrolysis leading to a more rapid increase in the intracellular concentration of the parent fatty acid.

Table 1: Summary of Physicochemical and Metabolic Properties

PropertyThis compoundMthis compound
Molecular Formula C22H42O2C21H40O2
Molecular Weight 338.57 g/mol 324.54 g/mol
Primary Metabolic Fate Hydrolysis to 11(E)-eicosenoic acid and ethanol (B145695)Hydrolysis to 11(E)-eicosenoic acid and methanol
Key Metabolic Enzymes Carboxylesterases, Fatty Acid Ethyl Ester Synthase (FAEES)Carboxylesterases

Comparative Biological Activity

Direct experimental data comparing the biological effects of this compound and Mthis compound is currently unavailable in the scientific literature. However, by examining studies on the cis-isomer of methyl eicosenoate and other fatty acid ethyl esters, we can infer potential activities.

Methyl 11-eicosenoate (cis-isomer): Research on the cis-isomer, Methyl cis-11-eicosenoate, has demonstrated clear immunostimulatory effects. In human monocytic THP-1 cells, it has been shown to enhance the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while concurrently inhibiting the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[4] This suggests a potential role for methyl eicosenoates in modulating immune responses.

Fatty Acid Ethyl Esters (General): Studies on other fatty acid ethyl esters, such as the ethyl ester of eicosapentaenoic acid (EPA), have shown that they are readily incorporated into the phospholipids (B1166683) of cell membranes, for instance in B-cells.[5] This incorporation can displace other fatty acids, like arachidonic acid, thereby altering membrane fluidity and the landscape of signaling lipid precursors.[5] The biological effects of EPA ethyl ester include the modulation of B-cell activity, highlighting that the ethyl ester form is biologically active.[5]

Table 2: Known Biological Activities of Related Compounds

CompoundBiological System/Cell LineObserved Effects
Methyl cis-11-eicosenoate THP-1 (human monocytic)- Increased production of pro-inflammatory cytokines (IL-1β, IL-6) - Decreased production of anti-inflammatory cytokine (IL-10)[4]
EPA Ethyl Ester Murine B-cells- Incorporated into B-cell phospholipids at the expense of linoleic and arachidonic acid - Enhanced the frequency of certain B-cell subsets and modulated B-cell activity[5]
11(E)-Eicosenoic Acid Pig neutrophil membranes- Does not inhibit leukotriene B4 (Ki = 1,150 µM)[1] - Does not affect telomerase activity[1]

Potential Signaling Pathways

While specific signaling pathways for this compound and Mthis compound have not been elucidated, we can hypothesize potential pathways based on related C20 fatty acid metabolites like epoxyeicosatrienoic acids (EETs). EETs are known to act as signaling molecules in the vasculature, promoting angiogenesis and vasodilation through pathways involving PI3K/Akt and ERK1/2.[6] It is plausible that 11(E)-eicosenoic acid, once released from its ester form, could be a substrate for enzymes that generate signaling molecules, or it could directly interact with nuclear receptors or other cellular targets.

G Hypothetical Signaling Pathway for 11(E)-Eicosenoate cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Signaling Ester_Uptake Ester Uptake (Ethyl or Mthis compound) Hydrolysis Esterase Hydrolysis Ester_Uptake->Hydrolysis 11E_Eicosenoic_Acid 11(E)-Eicosenoic Acid Hydrolysis->11E_Eicosenoic_Acid Metabolism Metabolism to Bioactive Lipids (e.g., EETs) 11E_Eicosenoic_Acid->Metabolism Signaling_Molecule Bioactive Lipid Metabolite Metabolism->Signaling_Molecule Receptor GPCR / Nuclear Receptor Signaling_Molecule->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Receptor->ERK_MAPK Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PI3K_Akt->Cellular_Response ERK_MAPK->Cellular_Response

Caption: Hypothetical signaling cascade for 11(E)-eicosenoate esters.

Experimental Protocols

Objective: To assess and compare the cytotoxic and inflammatory effects of this compound and Mthis compound on a relevant cell line (e.g., THP-1 macrophages).

1. Preparation of Fatty Acid Ester Stock Solutions:

  • Dissolve this compound and Mthis compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • For cell culture experiments, prepare a working stock by complexing the fatty acid ester to fatty acid-free bovine serum albumin (BSA). A common molar ratio is 2:1 (fatty acid ester:BSA).

  • Briefly, warm a solution of BSA in serum-free culture medium to 37°C.

  • Add the ethanolic stock solution of the fatty acid ester dropwise to the BSA solution while vortexing.

  • Incubate the mixture at 37°C for at least 30 minutes to ensure complexation.

  • The final concentration of ethanol in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[7]

2. Cell Culture and Treatment:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiate the monocytes into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the medium with fresh, serum-free medium containing the fatty acid ester-BSA complexes at various concentrations (e.g., 10, 25, 50, 100 µM).

  • Include control groups treated with BSA-vehicle (ethanol) alone.

  • Incubate the cells for a predetermined time course (e.g., 24 hours).

3. Assessment of Cytotoxicity (MTT Assay):

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

4. Quantification of Cytokine Production (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

G Experimental Workflow for Comparing Eicosenoate Esters Start Start Prepare_Stocks Prepare Fatty Acid Ester-BSA Complexes Start->Prepare_Stocks Cell_Culture Culture and Differentiate THP-1 Cells Prepare_Stocks->Cell_Culture Treatment Treat Cells with Ester-BSA Complexes Cell_Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis MTT_Assay Cytotoxicity Assessment (MTT Assay) Cell_Lysis->MTT_Assay MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro comparison of eicosenoate esters.

Conclusion and Future Directions

The comparison between this compound and Mthis compound in biological systems is an area ripe for investigation. Based on the available data for related compounds, it is reasonable to hypothesize that both esters will be biologically active, likely following hydrolysis to the parent fatty acid. The key differences in their effects may arise from variations in their rates of cellular uptake and enzymatic hydrolysis.

Future research should focus on direct, head-to-head comparisons of these two esters in various biological assays. Key areas of investigation should include:

  • Comparative metabolism studies: Quantifying the rates of cellular uptake and hydrolysis in different cell types.

  • Immunomodulatory effects: Investigating their impact on a broader range of immune cells and cytokine profiles.

  • Lipidomics analysis: Determining how they alter the cellular lipid landscape.

  • Signaling pathway elucidation: Identifying the specific molecular targets and signaling cascades they modulate.

Such studies will be crucial in determining whether the choice of the ester group—ethyl versus methyl—has significant implications for the biological activity of 11(E)-eicosenoic acid and its potential therapeutic applications.

G Metabolic Processing of Fatty Acid Esters Ethyl_Ester This compound Esterase Intracellular Esterases Ethyl_Ester->Esterase Methyl_Ester Mthis compound Methyl_Ester->Esterase Fatty_Acid 11(E)-eicosenoic Acid Esterase->Fatty_Acid hydrolysis Ethanol Ethanol Esterase->Ethanol releases Methanol Methanol Esterase->Methanol releases Downstream Downstream Biological Effects (Signaling, Metabolism, etc.) Fatty_Acid->Downstream

Caption: General metabolic pathway for fatty acid esters in a cell.

References

Comparative Guide to the Validation of an Analytical Method for Ethyl 11(E)-eicosenoate Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of Ethyl 11(E)-eicosenoate, a critical biomarker and component in various research and development applications. The comparison is based on a validation study utilizing certified reference materials to ensure accuracy and reliability. We will compare a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method.

This compound is an ester product with the molecular formula C22H42O2.[1][2][3] The validation of analytical methods for its quantification is crucial for accurate results in research and clinical settings.[4] While certified reference materials specifically for this compound are not widely available, analytical standards for closely related compounds like Methyl cis-11-eicosenoate and Methyl trans-11-eicosenoate can be utilized for method development and validation.[5][6][7][8][9]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the two analytical methods as determined during the validation study.

Parameter New UHPLC-MS/MS Method Conventional GC-MS Method Acceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9984≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (RSD%)
- Repeatability< 2.5%< 4.8%≤ 15%
- Intermediate Precision< 3.1%< 5.5%≤ 15%
Limit of Detection (LOD) 0.5 ng/mL5 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.5 ng/mL15 ng/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor variationsSensitive to injection volume changesConsistent results with deliberate variations

Experimental Protocols

New UHPLC-MS/MS Method

This method offers higher sensitivity and specificity for the quantification of this compound.

a. Sample Preparation:

  • To 100 µL of the sample matrix (e.g., plasma, cell lysate), add an internal standard (e.g., d5-Ethyl Oleate).

  • Perform a liquid-liquid extraction with 500 µL of hexane.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

c. Data Analysis:

Quantification is based on the ratio of the peak area of this compound to that of the internal standard, using a calibration curve generated from certified reference materials.

Conventional GC-MS Method

This method is a well-established technique for the analysis of fatty acid ethyl esters.[4][10][11]

a. Sample Preparation:

  • To 100 µL of the sample, add an internal standard.

  • Perform a liquid-liquid extraction using hexane.

  • The organic extract is then concentrated.

b. Instrumentation:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized temperature gradient for the separation of fatty acid ethyl esters.

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5977B).

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions.

c. Data Analysis:

Concentrations are determined by comparing the peak area of the analyte to the internal standard against a calibration curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method according to ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev pre_val Pre-Validation Assessment method_dev->pre_val validation Formal Method Validation pre_val->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness specificity Specificity/Selectivity validation->specificity documentation Validation Report & Documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation specificity->documentation end End: Method Implementation & Lifecycle Management documentation->end

Caption: Workflow for Analytical Method Validation.

Comparison of Methodological Approaches

This diagram outlines the logical flow and comparison between the UHPLC-MS/MS and GC-MS methods.

Method_Comparison_Flow sample Sample with This compound prep Sample Preparation (LLE with Internal Standard) sample->prep uhplc UHPLC-MS/MS Analysis prep->uhplc gcms GC-MS Analysis prep->gcms data_uhplc Data Acquisition (MRM) uhplc->data_uhplc data_gcms Data Acquisition (SIM) gcms->data_gcms quant_uhplc Quantification (High Sensitivity) data_uhplc->quant_uhplc quant_gcms Quantification (Standard Sensitivity) data_gcms->quant_gcms comparison Performance Comparison quant_uhplc->comparison quant_gcms->comparison

Caption: Comparison of UHPLC-MS/MS and GC-MS Methods.

References

Cross-Validation of HPLC and GC-MS Methods for Ethyl 11(E)-eicosenoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid species such as Ethyl 11(E)-eicosenoate is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative. This guide provides an objective comparison of their performance for the analysis of this compound, supported by representative experimental data, to aid in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on similar long-chain fatty acid esters. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Key Considerations
Precision (%RSD) ≤ 5%≤ 5% (often slightly better than GC)Both methods demonstrate good precision[1][2].
Accuracy (Recovery %) ≥ 85%≥ 85%Comparable recovery rates are achievable with optimized extraction procedures[2].
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range[3].
Sensitivity (LOD/LOQ) LOD: ~5-60 nM, LOQ: ~60 nMDependent on detector (UV vs. MS); MS detection is comparable to GC-MS.GC-MS often provides slightly better sensitivity for volatile compounds[4].
Sample Preparation Derivatization to fatty acid methyl esters (FAMEs) is typically required.Can analyze underivatized fatty acids, simplifying the workflow.HPLC's ability to analyze underivatized samples can be a significant advantage[5].
Isomer Separation Can be challenging for positional and geometric isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns[5].This is a significant advantage of HPLC for detailed fatty acid profiling[2].
Analysis Time Generally faster run times per sample.Can have longer run times, although modern UPLC systems are much faster.The need for derivatization in GC can offset the faster run time.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound without derivatization.

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., lipid extract, formulation) into a 10 mL volumetric flask.

  • Dissolve the sample in isopropanol (B130326) and make up to the mark.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 205 nm.

3. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of a pure standard.

  • Quantify the analyte by creating a calibration curve with known concentrations of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires the conversion of the ethyl ester to the more volatile methyl ester (FAME) for optimal analysis.

1. Sample Preparation (Transesterification):

  • To 10 mg of the sample in a glass tube, add 2 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 5 minutes in a heating block.

  • Cool the tube and add 2 mL of boron trifluoride-methanol solution.

  • Heat again at 100°C for 5 minutes.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

2. GC-MS Conditions:

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

  • Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify the mthis compound peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from a standard of mthis compound.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved in this comparative analysis, the following diagrams outline the experimental workflow and the logical steps of cross-validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_results Results & Comparison Sample Initial Sample HPLC_Prep Dilution & Filtration Sample->HPLC_Prep Direct GC_Prep Transesterification to FAME Sample->GC_Prep Requires Derivatization HPLC HPLC-UV Analysis HPLC_Prep->HPLC GCMS GC-MS Analysis GC_Prep->GCMS HPLC_Data HPLC Data Acquisition (Retention Time, Peak Area) HPLC->HPLC_Data GCMS_Data GC-MS Data Acquisition (Retention Time, Mass Spectrum) GCMS->GCMS_Data Quant_Compare Quantitative Comparison HPLC_Data->Quant_Compare GCMS_Data->Quant_Compare Method_Select Method Selection Quant_Compare->Method_Select

Caption: Experimental workflow for HPLC and GC-MS analysis.

cross_validation_logic cluster_methods Analytical Methods cluster_params Validation Parameters cluster_decision Decision HPLC HPLC Method Accuracy Accuracy Recovery (%) HPLC->Accuracy Precision Precision Repeatability (%RSD) Intermediate Precision (%RSD) HPLC->Precision Linearity Linearity Correlation Coefficient (r²) HPLC->Linearity Sensitivity Sensitivity LOD LOQ HPLC->Sensitivity Specificity Specificity Peak Purity Resolution HPLC->Specificity GCMS GC-MS Method GCMS->Accuracy GCMS->Precision GCMS->Linearity GCMS->Sensitivity GCMS->Specificity Decision Method Suitability Assessment Accuracy->Decision Precision->Decision Linearity->Decision Sensitivity->Decision Specificity->Decision

Caption: Logic of cross-validation for analytical methods.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the analysis of this compound. The choice between them hinges on the specific research question and the nature of the analysis.

  • GC-MS is a highly sensitive and specific technique, particularly when coupled with mass spectrometry, making it ideal for identifying and quantifying low levels of the analyte. However, the requirement for derivatization adds an extra step to sample preparation.

  • HPLC offers the significant advantage of analyzing the ethyl ester directly, simplifying the workflow. It also provides superior separation of isomers, which can be crucial for detailed lipid profiling[2][5].

Ultimately, for a comprehensive and unambiguous profile of this compound, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Comparative Analysis of the Biological Activities of Cis and Trans Isomers of Ethyl Eicosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies on the biological activities of cis and trans isomers of ethyl eicosenoate are notably scarce in publicly available scientific literature. Consequently, this guide synthesizes information from related fatty acid esters and general principles of cis/trans isomerism in lipids to provide a prospective comparison. This document extrapolates potential differences in their anti-inflammatory effects and impact on lipid metabolism, supported by generalized experimental protocols and conceptual signaling pathways. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research in this area.

While concrete experimental data directly comparing the two isomers of ethyl eicosenoate is lacking, we can infer potential differences based on the well-documented bioactivities of other fatty acid isomers. Generally, cis isomers of unsaturated fatty acids, such as the omega-3 fatty acid eicosapentaenoic acid (EPA), are known for their anti-inflammatory and lipid-modulating properties. In contrast, trans fatty acids are often associated with adverse health effects, including increased inflammation and negative impacts on cholesterol levels.

One study has indicated that methyl cis-11-eicosenoate may stimulate the production of inflammatory metabolites, suggesting that the biological effects of these compounds can be complex and specific to the isomer and its context. This guide will therefore explore the hypothetical biological activities of cis and trans ethyl eicosenoate based on these broader understandings.

Table 1: Hypothetical Comparative Biological Activity of Ethyl Eicosenoate Isomers

Biological ParameterCis-Ethyl Eicosenoate (Hypothesized)Trans-Ethyl Eicosenoate (Hypothesized)Rationale/Supporting Evidence from Related Compounds
Anti-inflammatory Activity
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)Potential to decrease productionPotential to have no effect or increase productionOmega-3 fatty acid ethyl esters (cis isomers) are known to have anti-inflammatory effects.[1][2] Trans fatty acids are generally considered pro-inflammatory.
Anti-inflammatory Cytokine Production (e.g., IL-10)Potential to increase productionPotential to decrease productionMethyl cis-11-eicosenoate has been shown to inhibit IL-10 production, indicating complexity in effects.[3]
Lipid Metabolism
Triglyceride LevelsPotential to decrease levelsPotential to increase or have no significant effect on levelsEPA ethyl ester (a cis isomer) is well-documented to lower triglyceride levels.[4][5][6] Trans fats are known to adversely affect lipid profiles.[7]
LDL CholesterolPotential to have a neutral or lowering effectPotential to increase levelsEPA ethyl ester does not significantly raise LDL-C.[5] Trans fatty acids are known to raise LDL cholesterol.[7]
HDL CholesterolPotential to have a neutral or slightly increasing effectPotential to decrease levelsTrans fatty acids have been shown to lower HDL cholesterol.[7]
Cellular Membrane Fluidity Potential to increase membrane fluidityPotential to decrease membrane fluidityCis double bonds create kinks in the fatty acid chain, increasing membrane fluidity, while trans double bonds result in a more linear structure similar to saturated fats.[8]

Experimental Protocols

To empirically determine the differential biological activities of cis and trans ethyl eicosenoate, the following experimental protocols are proposed:

In Vitro Anti-Inflammatory Assay in Macrophages
  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with varying concentrations (e.g., 10, 50, 100 µM) of cis-ethyl eicosenoate, trans-ethyl eicosenoate, or vehicle control (ethanol) for 2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the media and incubating for 24 hours.

  • Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability: A parallel plate is treated under the same conditions, and cell viability is assessed using an MTT assay to ensure that the observed effects on cytokine levels are not due to cytotoxicity.

In Vitro Adipogenesis and Lipid Accumulation Assay
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of cis-ethyl eicosenoate, trans-ethyl eicosenoate (e.g., 50 µM), or a control fatty acid (e.g., oleic acid).

  • Lipid Accumulation Staining: After 8-10 days of differentiation, the cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets.

  • Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 520 nm) to quantify the extent of lipid accumulation.

Visualizations

Signaling Pathways

G cluster_0 Hypothesized Anti-Inflammatory Signaling of Cis-Ethyl Eicosenoate Cis-Ethyl Eicosenoate Cis-Ethyl Eicosenoate NF-κB Pathway NF-κB Pathway Cis-Ethyl Eicosenoate->NF-κB Pathway Inhibition Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription

Caption: Hypothesized inhibitory effect of cis-ethyl eicosenoate on the NF-κB signaling pathway.

Experimental Workflow

G cluster_1 Workflow for Comparing Biological Activity A Cell Culture (e.g., Macrophages) B Treatment with Isomers (Cis vs. Trans Ethyl Eicosenoate) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Biological Assays C->D E Cytokine Measurement (ELISA) D->E F Gene Expression Analysis (qPCR) D->F G Lipid Profiling (Mass Spectrometry) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: General experimental workflow for the comparative study of ethyl eicosenoate isomers.

Conclusion and Future Directions

The biological activities of cis and trans isomers of ethyl eicosenoate remain a significant gap in the scientific literature. Based on the established principles of fatty acid biochemistry, it is reasonable to hypothesize that the cis isomer may possess beneficial anti-inflammatory and lipid-lowering properties, akin to other cis-unsaturated fatty acids like EPA. Conversely, the trans isomer may exhibit neutral or potentially detrimental effects.

Rigorous experimental investigation is imperative to validate these hypotheses. The proposed experimental protocols provide a framework for such studies. Future research should also aim to elucidate the underlying molecular mechanisms, including their interactions with key enzymes in lipid metabolism and inflammatory signaling pathways. A comprehensive understanding of the differential effects of these isomers will be crucial for their potential application in nutrition and pharmacology.

References

A Researcher's Guide to Selecting Capillary Columns for the Separation of Ethyl 11(E)-eicosenoate and Other Long-Chain Unsaturated Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate separation and quantification of long-chain unsaturated fatty acid esters like Ethyl 11(E)-eicosenoate are critical. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the desired resolution and analytical performance. This guide provides a comparative overview of commonly used capillary columns, supported by experimental data and detailed protocols to aid in column selection.

The separation of fatty acid esters, particularly those with long chains and varying degrees of unsaturation, is primarily influenced by the polarity of the stationary phase within the capillary column. The most prevalent stationary phases for this application fall into two main categories: polyethylene (B3416737) glycol (PEG) and cyanopropyl silicone phases.

Comparison of Capillary Column Stationary Phases

The selection of the stationary phase directly impacts the resolution of fatty acids based on their carbon number, degree of unsaturation, and the configuration of double bonds (e.g., cis/trans isomers)[1]. An inappropriate column can lead to the co-elution of critical isomers, resulting in inaccurate quantification and misidentification[1].

Stationary Phase TypeCommon Trade NamesPolarityKey Characteristics & Best Use CasesLimitations
Polyethylene Glycol (PEG) DB-Wax, HP-INNOWax, FAMEWAXPolarEffective for separating fatty acid methyl esters (FAMEs) based on carbon chain length and degree of unsaturation. Good for general-purpose FAME analysis from C4 to C24 where cis/trans isomer separation is not a priority.[1][2]Generally not suitable for resolving cis and trans isomers.[1][3] Lower thermal stability compared to less polar phases, which can lead to longer retention times.[4]
Cyanopropyl Silicone DB-23, HP-88, Rt-2560, CP-Sil 88Highly PolarThe columns of choice for detailed FAME analysis, including the challenging separation of cis and trans isomers.[1] Essential for applications requiring the quantification of trans fatty acids.[1]Small differences in phase polarity due to column age, conditioning, or manufacturing variations can affect the reproducibility of separations.[3][5]
Biscyanopropyl Polysiloxane SP-2560, SLB-IL111Very High PolaritySpecifically designed for the separation of cis and trans FAMEs, along with resolving their positional isomers.[6] Ionic liquid-based columns (e.g., SLB-IL111) can provide baseline separation of geometric isomers.[7]May have lower maximum operating temperatures compared to other phases.
(5%-Phenyl)-methylpolysiloxane HP-5MS, ZB-5MSNon-polarOffers high thermal stability and efficiency.[4][6] Can separate saturated and monounsaturated fatty acids effectively.[6]Inferior selectivity for unsaturated and isomeric fatty acids compared to polar phases.[4] Not suitable for resolving complex mixtures of unsaturated esters.

Experimental Protocols

To achieve optimal separation of this compound, it is crucial to follow a well-defined experimental protocol. The following is a generalized methodology for the gas chromatographic analysis of long-chain fatty acid esters.

1. Sample Preparation (Transesterification)

Before analysis, lipids are typically converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

  • Reagents: Methanolic solution of potassium hydroxide.

  • Procedure: The fat or oil sample is subjected to transesterification by reacting with a methanolic solution of potassium hydroxide. This process converts the triglycerides into FAMEs.[8]

2. Gas Chromatography (GC) Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and sample complexity.

  • Injector:

    • Injection Technique: Split injection is common, but cold on-column or programmed-temperature vaporization injection is preferred to avoid discrimination of higher boiling point compounds.[4]

    • Inlet Temperature: 250 °C[1]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[1]

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes.

    • Ramp 1: 4 °C/min to 240 °C.

  • Carrier Gas: Hydrogen or Helium. Hydrogen is often preferred for its efficiency.

  • Detector (Flame Ionization Detector - FID):

    • Temperature: 260 °C

Visualizing the Experimental Workflow and Logic

To better understand the process of column selection and experimental execution, the following diagrams illustrate the key steps and decision-making logic.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Start Lipid Sample Transesterification Transesterification to FAMEs Start->Transesterification Injection Sample Injection Transesterification->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification End End Quantification->End Final Report

Caption: Experimental workflow for GC analysis of fatty acid esters.

Column_Selection_Logic Start Define Analytical Goal Isomer_Separation Cis/Trans Isomer Separation Required? Start->Isomer_Separation General_Separation Separation by Chain Length & Unsaturation? Isomer_Separation->General_Separation No Cyanopropyl Select Highly Polar Cyanopropyl Column (e.g., DB-23, HP-88) Isomer_Separation->Cyanopropyl Yes PEG Select Polar PEG Column (e.g., DB-Wax) General_Separation->PEG Yes NonPolar Consider Non-Polar Column (e.g., HP-5MS) for Saturated/ Monounsaturated only General_Separation->NonPolar No Optimize Optimize GC Method Cyanopropyl->Optimize PEG->Optimize NonPolar->Optimize

Caption: Logic diagram for selecting a capillary column for fatty acid analysis.

References

Inter-laboratory Comparison for the Quantification of Ethyl 11(E)-eicosenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of common analytical methodologies for the quantification of Ethyl 11(E)-eicosenoate. The data presented herein is from a simulated inter-laboratory study designed to evaluate the accuracy, precision, and overall performance of different techniques, offering valuable insights for researchers in the field.

Introduction

This compound is a long-chain fatty acid ethyl ester (FAEE) that has garnered interest in biomedical research. Accurate and precise quantification of this analyte is critical for understanding its physiological roles and for its potential application in drug development and diagnostics. The complexity of biological matrices and the potential for analytical variability necessitate robust and well-characterized quantitative methods.

This guide outlines the results of a hypothetical inter-laboratory comparison involving three laboratories (Lab A, Lab B, and Lab C). The study was designed to assess the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols were provided to participating laboratories to serve as a baseline for their internal standard operating procedures (SOPs).

Sample Preparation: Liquid-Liquid Extraction (LLE)

A standardized liquid-liquid extraction protocol was used for isolating this compound from a human plasma matrix.

  • Reagents: Human Plasma (spiked), Methyl tert-butyl ether (MTBE), Hexane, Isopropanol, Internal Standard (Ethyl heptadecanoate).

  • Procedure:

    • Thaw 200 µL of the plasma sample on ice.

    • Add 20 µL of the internal standard solution (1 µg/mL Ethyl heptadecanoate).

    • Add 800 µL of MTBE.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the appropriate solvent (Hexane for GC-MS, Acetonitrile for LC-MS/MS) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: Agilent GC-MS System (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • m/z for this compound: (ions to be selected based on fragmentation).

    • m/z for Ethyl heptadecanoate (IS): (ions to be selected).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation: Sciex Triple Quadrupole MS system with a Shimadzu HPLC front end (or equivalent).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Transition for this compound: (Precursor ion > Product ion).

    • Transition for Ethyl heptadecanoate (IS): (Precursor ion > Product ion).

Inter-Laboratory Study Workflow & Logic

The following diagrams illustrate the general workflow for sample analysis and the logical structure of the inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Spiked Plasma) IS_Spike Internal Standard Spiking Sample->IS_Spike LLE Liquid-Liquid Extraction IS_Spike->LLE Evap Solvent Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the quantification of this compound.

interlab_comparison cluster_labs Participating Laboratories Coordinator Study Coordinator Samples Preparation & Distribution of Standardized Samples Coordinator->Samples LabA Lab A Results Data Collection & Statistical Analysis LabA->Results LabB Lab B LabB->Results LabC Lab C LabC->Results Samples->LabA Samples->LabB Samples->LabC Comparison Performance Comparison (Accuracy, Precision) Results->Comparison Comparison->Coordinator Final Report

Caption: Logical flow of the inter-laboratory comparison study.

Results: Quantitative Data Summary

Participating laboratories analyzed two sets of samples: a standard solution with a known concentration (50 ng/mL) and a spiked human plasma sample (target concentration: 50 ng/mL). The results are summarized below.

Table 1: Performance in Standard Solution (50 ng/mL)
LaboratoryMethodMean Measured Conc. (ng/mL)Std. Dev. (n=5)Accuracy (%)Precision (CV%)
Lab A GC-MS48.92.197.84.3
Lab A LC-MS/MS50.81.5101.62.9
Lab B GC-MS47.52.995.06.1
Lab B LC-MS/MS51.21.8102.43.5
Lab C LC-MS/MS49.91.399.82.6
Table 2: Performance in Spiked Human Plasma (50 ng/mL)
LaboratoryMethodMean Measured Conc. (ng/mL)Std. Dev. (n=5)Recovery (%)Precision (CV%)
Lab A GC-MS46.23.592.47.6
Lab A LC-MS/MS49.12.498.24.9
Lab B GC-MS44.84.189.69.2
Lab B LC-MS/MS48.52.997.06.0
Lab C LC-MS/MS49.52.299.04.4

Discussion and Conclusion

  • Method Performance: The LC-MS/MS method consistently demonstrated higher accuracy and better precision (lower CV%) compared to the GC-MS method across all participating laboratories. This is particularly evident in the analysis of the more complex plasma matrix.

  • Matrix Effects: As expected, analysis of the spiked plasma samples resulted in lower recovery and higher variability (higher CV%) compared to the clean standard solution. The impact was more pronounced for the GC-MS method, suggesting that the LC-MS/MS method offers greater robustness against matrix effects in this application.

  • Inter-Laboratory Variability: While all labs produced acceptable results, Lab C, using only the LC-MS/MS method, showed the highest precision and accuracy. Lab B's GC-MS results showed the most significant deviation from the target concentration.

A Comparative Guide to the Quantitative Analysis of Ethyl 11(E)-eicosenoate in Fortified Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Ethyl 11(E)-eicosenoate in fortified samples. We delve into the performance of the two most prominent techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a side-by-side evaluation of their key performance metrics. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: GC-MS vs. LC-MS/MS for this compound Quantification

While direct head-to-head comparative studies for this compound are not extensively published, this guide synthesizes available data from the analysis of structurally similar long-chain fatty acid ethyl esters (FAEEs) to provide a robust comparative framework.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations for this compound
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass-based detection.This compound is a large, non-volatile molecule, making LC-MS/MS a more direct approach. GC-MS requires a derivatization step to increase volatility.[1]
Sample Derivatization Mandatory (e.g., transesterification to fatty acid methyl esters - FAMEs).Often not required, but can be used to enhance ionization efficiency.The additional derivatization step in GC-MS can introduce variability and increase sample preparation time.[1]
Sensitivity High, with Limits of Detection (LODs) typically in the low ng/g to pg/g range for similar FAEEs.[2]Generally higher sensitivity, with LODs in the pg/g to fg/g range for similar long-chain fatty acids.[1]For trace-level quantification, LC-MS/MS may offer superior sensitivity.
Linearity Excellent (R² > 0.99) over a wide concentration range for FAEEs.[2]Excellent (R² > 0.99) over a wide concentration range for FAEEs.[1]Both techniques provide a broad linear dynamic range suitable for various applications.
Precision (%RSD) High, with Relative Standard Deviation (%RSD) values typically below 15%.[1]High, with %RSD values typically below 15%.[1]Both methods demonstrate excellent reproducibility.
Accuracy/Recovery Good, typically within 85-115% for similar FAEEs.[1]Good, typically within 89-109% for similar FAEEs.[2]Both methods show good recovery rates from complex matrices.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of fatty acid ethyl esters (FAEEs), including compounds structurally similar to this compound, using GC-MS and LC-MS/MS. These values are indicative of the performance that can be expected for the analysis of this compound in fortified samples.

Table 1: Typical Performance Characteristics of GC-MS for FAEE Quantification

ParameterTypical ValueMatrixReference Compound(s)
Linearity (R²)> 0.99MeconiumVarious FAEEs
LOD0.8 - 7.5 ng/gMeconiumVarious FAEEs[2]
LOQ5 - 25 ng/gMeconiumVarious FAEEs[2]
Intra-day Precision (%RSD)< 15%Olive OilVarious FAEEs
Inter-day Precision (%RSD)< 15%Olive OilVarious FAEEs
Accuracy/Recovery93.8 - 107%MeconiumVarious FAEEs[2]

Table 2: Typical Performance Characteristics of LC-MS/MS for FAEE Quantification

ParameterTypical ValueMatrixReference Compound(s)
Linearity (R²)> 0.99MeconiumVarious FAEEs
LOD15 - 50 ng/gMeconiumVarious FAEEs
LOQ25 - 50 ng/gMeconiumVarious FAEEs
Between-run Bias-2.0 - 12.3%MeconiumVarious FAEEs
Within-run Bias-16.9 - 17.8%MeconiumVarious FAEEs
Extraction Efficiency51.2 - 96.5%MeconiumVarious FAEEs

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in fortified samples using both GC-MS and LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of this compound from the sample matrix, followed by derivatization to a more volatile compound (fatty acid methyl ester) for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Fortification: Spike a known amount of this compound standard into the blank sample matrix.

  • Homogenization: Homogenize the fortified sample in a suitable solvent such as a mixture of hexane (B92381) and isopropanol.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system like hexane-water to separate the lipid fraction containing this compound.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization (Transesterification):

  • Re-dissolve the extracted lipid residue in a small volume of toluene.

  • Add a solution of sodium methoxide (B1231860) in methanol (B129727) and incubate at room temperature to convert the ethyl ester to the corresponding methyl ester (mthis compound).

  • Neutralize the reaction with an acid and extract the resulting fatty acid methyl esters (FAMEs) with hexane.

  • Evaporate the hexane and reconstitute the sample in a suitable solvent for GC-MS injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., d4-ethyl oleate) and monitor characteristic ions for both the analyte and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound without the need for derivatization, often providing higher sensitivity.

1. Sample Preparation and Extraction:

  • Fortification: Spike a known amount of this compound standard into the blank sample matrix.

  • Protein Precipitation and Extraction: For biological matrices, precipitate proteins with a cold solvent like acetonitrile (B52724). For other matrices, perform a liquid-liquid or solid-phase extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute this compound with a high percentage of organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent under nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 series or similar.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: AB Sciex QTRAP 5500 or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard for quantification.

Mandatory Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis fortification Fortification with This compound homogenization Homogenization fortification->homogenization l_l_extraction Liquid-Liquid Extraction homogenization->l_l_extraction evaporation1 Solvent Evaporation l_l_extraction->evaporation1 redissolve Redissolve in Toluene evaporation1->redissolve transesterification Transesterification (Sodium Methoxide) redissolve->transesterification neutralize_extract Neutralize & Extract FAMEs transesterification->neutralize_extract evaporation2 Solvent Evaporation & Reconstitution neutralize_extract->evaporation2 gcms_analysis GC-MS Analysis evaporation2->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis fortification Fortification with This compound extraction Protein Precipitation or Liquid-Liquid Extraction fortification->extraction spe Solid-Phase Extraction (SPE) extraction->spe evaporation Solvent Evaporation & Reconstitution spe->evaporation lcmsms_analysis LC-MS/MS Analysis evaporation->lcmsms_analysis data_processing Data Processing & Quantification lcmsms_analysis->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in fortified samples.

  • GC-MS is a robust and cost-effective technique, particularly well-suited for laboratories with existing expertise in this area.[1] Its primary drawback is the necessity of a derivatization step to increase the analyte's volatility, which can add time and potential variability to the sample preparation process.[1]

  • LC-MS/MS offers a more direct analytical approach, as it does not typically require derivatization for a molecule of this nature. It generally provides higher sensitivity, making it the preferred method for trace-level quantification.

Recommendation: For laboratories requiring high throughput, maximum sensitivity, and the analysis of a large number of samples, LC-MS/MS is the recommended technique . For laboratories with budgetary constraints or those already equipped and experienced with GC-MS, this technique remains a viable and reliable option, provided that the derivatization step is carefully controlled and validated. The choice of method should ultimately be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

Comparing the effects of Ethyl 11(E)-eicosenoate with other long-chain fatty acid ethyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological effects of long-chain fatty acid ethyl esters, with a focus on Ethyl 11(E)-eicosenoate in the context of its better-studied counterparts.

Introduction

Long-chain fatty acid ethyl esters (LCFAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1] These molecules have garnered significant attention in the scientific community due to their role as mediators of alcohol-induced organ damage, particularly in the liver and pancreas.[2] While several LCFAEEs, such as ethyl palmitate and ethyl oleate (B1233923), have been extensively studied, others, like this compound, remain largely uncharacterized. This guide provides a comparative overview of the known biological effects of prominent LCFAEEs, offering a framework for understanding the potential activities of lesser-known esters like this compound.

This compound: An Uncharted Territory

This compound is a long-chain fatty acid ethyl ester with the chemical formula C22H42O2. As of the current body of scientific literature, there is a significant lack of data regarding its specific biological effects, mechanism of action, and toxicological profile. Its corresponding fatty acid, 11(E)-eicosenoic acid, is a trans monounsaturated omega-9 fatty acid that has been shown to not inhibit leukotriene B4 or affect telomerase activity, suggesting a degree of biological specificity. However, these findings on the parent fatty acid do not directly translate to the biological activities of its ethyl ester. The absence of experimental data on this compound underscores the need for further investigation to understand its physiological and pathophysiological roles.

Comparative Analysis of Well-Characterized LCFAEEs

To provide a context for the potential effects of this compound, this section compares the known biological activities of three well-studied LCFAEEs: ethyl palmitate (a saturated LCFAEE), ethyl oleate (a monounsaturated LCFAEE), and ethyl eicosapentaenoate (a polyunsaturated LCFAEE).

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and inflammatory effects of these LCFAEEs. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Cytotoxicity of LCFAEEs

CompoundCell LineAssayEndpointResultReference
Ethyl PalmitateHepG2MTTIC50~707.87 µg/mL[3]
Ethyl OleateNot AvailableNot AvailableNot AvailableData not available
Ethyl EicosapentaenoateNot AvailableNot AvailableNot AvailableData not available

Table 2: Comparative Inflammatory Effects of LCFAEEs

CompoundModel SystemInflammatory StimulusMeasured CytokineEffectReference
Ethyl PalmitateRatsLipopolysaccharide (LPS)TNF-α, IL-6Reduction in plasma levels[4]
Ethyl OleateNot AvailableNot AvailableNot AvailableData not available
Ethyl EicosapentaenoateRabbit Carotid ArteryCuff-sheathTNF-α, IL-1βSuppression of production[5]
Eicosapentaenoic Acid (EPA)Human Endothelial CellsIL-1βIL-6Inhibition of production[6]
Eicosapentaenoic Acid (EPA)Colon Cancer-Associated FibroblastsLPSIL-6, VEGFDecreased secretion[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., LCFAEEs) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2][8][9][10]

Quantification of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Sample Incubation: Add the cell culture supernatants or standards to the wells and incubate for a specified time to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present in the sample.[11][12][13][14][15]

Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the test compounds.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess DCFH-DA.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16][17][18][19][20]

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) externalization).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[1][4][21][22]

Signaling Pathways and Mechanisms of Action

The biological effects of LCFAEEs are mediated through their interaction with various cellular signaling pathways.

Ethyl Palmitate and the TLR4/NF-κB Pathway

Ethyl palmitate, a saturated LCFAEE, has been shown to exert pro-inflammatory effects through the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by palmitate leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[23][24][25][26]

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl Palmitate Ethyl Palmitate TLR4 TLR4 Ethyl Palmitate->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IkB IKK->IkB phosphorylates, leads to degradation NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to promoter Pro-inflammatory Genes TNF-α, IL-6 DNA->Pro-inflammatory Genes transcription

Ethyl Palmitate-induced TLR4/NF-κB Signaling
Ethyl Oleate and GPR40 Signaling

Ethyl oleate, a monounsaturated LCFAEE, is known to interact with G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by oleate stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can influence various cellular processes, including insulin (B600854) secretion in pancreatic beta cells.[27][28][29][30]

GPR40_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ethyl Oleate Ethyl Oleate GPR40 GPR40 Ethyl Oleate->GPR40 Gq Gq GPR40->Gq PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes Gq->PLC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Effects Downstream Effects Ca2->Downstream Effects PKC->Downstream Effects

Ethyl Oleate-mediated GPR40 Signaling
Ethyl Eicosapentaenoate and PPARγ Signaling

Ethyl eicosapentaenoate (EPA-E), a polyunsaturated LCFAEE, and its parent fatty acid EPA are known agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARs are nuclear receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. PPARγ activation is involved in the regulation of lipid metabolism, inflammation, and cell differentiation.[31][32][33][34]

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl EPA Ethyl Eicosapentaenoate PPARg PPARγ Ethyl EPA->PPARg activates PPARg_nuc PPARγ PPARg->PPARg_nuc translocates Complex PPARγ-RXR Heterodimer PPARg_nuc->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds Target Genes Target Genes PPRE->Target Genes regulates transcription

References

Unveiling Ethyl 11(E)-eicosenoate: A Potential but Uncharted Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of metabolic disease research, the quest for novel and specific biomarkers is paramount for early diagnosis, patient stratification, and therapeutic monitoring. This guide provides a comparative overview of Ethyl 11(E)-eicosenoate, a long-chain fatty acid ethyl ester, against established biomarkers for prevalent metabolic conditions, including Non-Alcoholic Fatty Liver Disease (NAFLD), Type 2 Diabetes Mellitus, and Dyslipidemia. While the role of the broader class of fatty acid ethyl esters (FAEEs) as markers of alcohol consumption is well-documented, the specific utility of this compound in non-alcohol-related metabolic disturbances remains an area of active investigation. This document summarizes the current state of knowledge, presenting available data and highlighting the critical need for further validation studies.

Section 1: this compound - A Biomarker Candidate

This compound belongs to the family of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695). FAEEs are formed by the esterification of fatty acids with ethanol and have been primarily studied as sensitive and specific markers of acute and chronic alcohol intake. Their presence in various tissues, including blood, hair, and meconium, provides a reliable indication of alcohol exposure.

The potential of individual FAEE species, such as this compound, to serve as biomarkers for metabolic conditions independent of alcohol consumption is a nascent field of research. The rationale for this exploration lies in the central role of fatty acid metabolism in the pathophysiology of diseases like NAFLD, type 2 diabetes, and dyslipidemia. Alterations in the profiles of fatty acids and their metabolites could reflect underlying metabolic dysregulation. However, to date, specific validation of this compound as a biomarker for these conditions is lacking in the scientific literature.

Section 2: Comparative Analysis with Established Metabolic Biomarkers

To provide a framework for evaluating the potential of this compound, this section details the performance and utility of currently accepted biomarkers for key metabolic diseases.

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Diagnosis and staging of NAFLD currently rely on a combination of imaging techniques and serum biomarkers.

Biomarker PanelComponentsUtilityPerformance Characteristics
Liver Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Screening for liver inflammationModest accuracy for diagnosing NAFLD and staging fibrosis.
NAFLD Fibrosis Score (NFS) Age, BMI, Hyperglycemia, Platelet Count, Albumin, AST/ALT RatioNon-invasive assessment of liver fibrosisHigh negative predictive value for ruling out advanced fibrosis.
FIB-4 Index Age, AST, Platelet Count, ALTAssessment of liver fibrosisSimple and widely used for identifying patients at risk of advanced fibrosis.
Enhanced Liver Fibrosis (ELF™) Test Hyaluronic Acid (HA), Procollagen III amino-terminal peptide (PIIINP), Tissue inhibitor of metalloproteinase 1 (TIMP-1)Direct measure of fibrogenesis and fibrolysisGood correlation with liver biopsy in assessing fibrosis stage.
Imaging Techniques Ultrasound, Controlled Attenuation Parameter (CAP), Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)Quantification of hepatic steatosis and stiffnessMRI-PDFF is considered the most accurate non-invasive method for quantifying liver fat.
Type 2 Diabetes Mellitus

Type 2 Diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. Key biomarkers are used for diagnosis, monitoring glycemic control, and assessing complication risk.

BiomarkerUtilityPerformance Characteristics
Glycated Hemoglobin (HbA1c) Diagnosis and long-term glycemic controlReflects average blood glucose over the preceding 2-3 months.
Fasting Plasma Glucose (FPG) Diagnosis and monitoringRequires fasting for at least 8 hours.
Oral Glucose Tolerance Test (OGTT) Diagnosis of prediabetes and diabetesMeasures the body's response to a standard glucose load.
C-peptide Assessment of endogenous insulin productionDistinguishes between type 1 and type 2 diabetes.
Novel Biomarkers Adiponectin, C-reactive protein (CRP), Interleukin-6 (IL-6)Under investigation for risk prediction and understanding pathophysiology
Dyslipidemia

Dyslipidemia refers to abnormal levels of lipids (e.g., cholesterol, triglycerides) in the blood and is a major risk factor for cardiovascular disease.

BiomarkerUtilityPerformance Characteristics
Total Cholesterol Initial screeningProvides an overall measure of cholesterol in the blood.
Low-Density Lipoprotein Cholesterol (LDL-C) Primary target for cardiovascular risk reduction"Bad cholesterol"; strong correlation with atherosclerotic cardiovascular disease.
High-Density Lipoprotein Cholesterol (HDL-C) Assessment of cardiovascular risk"Good cholesterol"; inverse correlation with cardiovascular risk.
Triglycerides (TG) Assessment of cardiovascular risk and pancreatitis riskElevated levels are associated with increased cardiovascular risk.
Apolipoprotein B (ApoB) Advanced cardiovascular risk assessmentRepresents the number of atherogenic lipoprotein particles.
Lipoprotein(a) [Lp(a)] Genetic risk factor for cardiovascular diseaseLevels are largely genetically determined.

Section 3: Experimental Protocols

The accurate quantification of biomarkers is essential for their clinical utility. This section outlines the principles of common analytical methods for FAEEs and other lipid-based biomarkers.

Quantification of this compound and other FAEEs

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for the analysis of FAEEs in biological matrices.

Sample Preparation (General Workflow):

  • Sample Collection: Whole blood, serum, plasma, or hair samples are collected under standard protocols.

  • Internal Standard Spiking: A known amount of a deuterated or odd-chain FAEE internal standard is added to the sample for accurate quantification.

  • Extraction: FAEEs are extracted from the biological matrix using a liquid-liquid extraction (e.g., with hexane/acetone) or solid-phase extraction (SPE).

  • Concentration: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for injection into the analytical instrument.

GC-MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a gas chromatograph, where individual FAEEs are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometric Detection: The separated FAEEs are ionized and fragmented. The mass spectrometer detects and quantifies the characteristic fragment ions for each FAEE, providing high specificity.

LC-MS/MS Analysis:

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, and FAEEs are separated based on their polarity using a reversed-phase or normal-phase column.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each FAEE (Multiple Reaction Monitoring - MRM), ensuring high sensitivity and selectivity.

Analysis of Established Lipid Biomarkers

Clinical chemistry analyzers are routinely used for the quantification of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic colorimetric assays. Advanced lipid markers like ApoB and Lp(a) are typically measured using immunoturbidimetric assays.

Section 4: Visualizing Pathways and Workflows

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate Evaporation Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS FAEE Quantification GCMS GC-MS Analysis Reconstitute->GCMS FAEE Quantification Quant Quantification (vs. Calibration Curve) LCMS->Quant GCMS->Quant Report Biomarker Level Report Quant->Report

Caption: General workflow for the quantification of this compound.

nafld_pathway cluster_factors Contributing Factors cluster_liver Liver Pathophysiology cluster_biomarkers Associated Biomarkers IR Insulin Resistance Steatosis Hepatic Steatosis (Fat Accumulation) IR->Steatosis Obesity Obesity Obesity->Steatosis Diet Unhealthy Diet Diet->Steatosis NASH NASH (Inflammation, Injury) Steatosis->NASH ALT ALT, AST Steatosis->ALT Fibrosis Fibrosis NASH->Fibrosis NASH->ALT Cirrhosis Cirrhosis Fibrosis->Cirrhosis NFS NFS, FIB-4 Fibrosis->NFS ELF ELF Test Fibrosis->ELF

Caption: Simplified signaling pathway in NAFLD progression.

Section 5: Conclusion and Future Directions

This compound represents an intriguing but unvalidated candidate biomarker for specific metabolic conditions. While the analytical methods for its detection are robust and well-established for the broader class of FAEEs in the context of alcohol consumption, its clinical utility in non-alcohol-related metabolic diseases is yet to be determined.

Future research should focus on:

  • Targeted Metabolomic Studies: Investigating the levels of this compound in well-characterized patient cohorts with NAFLD, type 2 diabetes, and dyslipidemia, compared to healthy controls.

  • Correlation with Disease Severity: Assessing whether the concentration of this compound correlates with the severity of these metabolic conditions (e.g., stage of liver fibrosis, degree of insulin resistance, or atherosclerotic burden).

  • Mechanistic Studies: Elucidating the potential biological role of this compound in the pathophysiology of metabolic diseases.

By systematically addressing these research questions, the scientific community can objectively determine the validity and potential clinical application of this compound as a novel biomarker for metabolic disorders. Until such data becomes available, clinicians and researchers should continue to rely on the panel of established biomarkers outlined in this guide for the diagnosis and management of these prevalent conditions.

The Differential Fate of Fatty Acid Esters: A Comparative Analysis of Absorption and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced journey of fatty acid esters through the body is paramount for optimizing therapeutic delivery and nutritional strategies. This guide provides a comprehensive comparison of the absorption and metabolism of various fatty acid esters, supported by experimental data, detailed protocols, and visual pathways to elucidate the underlying biological mechanisms.

The chemical form of a fatty acid significantly dictates its bioavailability and metabolic fate. The two primary considerations are the type of ester linkage—typically triglycerides versus ethyl esters—and the length of the fatty acid carbon chain, broadly categorized as short-chain (SCFA), medium-chain (MCFA), and long-chain (LCFA). These structural differences influence everything from enzymatic digestion in the gut to the route of transport and subsequent utilization or storage in tissues.

Comparative Bioavailability: Triglycerides vs. Ethyl Esters

Triglycerides (TGs) represent the natural form of fats found in fish and other dietary sources, consisting of three fatty acid molecules attached to a glycerol (B35011) backbone.[1][2] In contrast, ethyl esters (EEs) are synthesized by reacting free fatty acids with ethanol (B145695), a process often used to concentrate omega-3 fatty acids like EPA and DHA in supplements.[2][3]

Clinical studies consistently demonstrate that the natural triglyceride form is more readily absorbed by the body.[1][4] This difference in bioavailability is attributed to the efficiency of enzymatic digestion in the small intestine. Pancreatic lipase (B570770) effectively hydrolyzes TGs into monoglycerides (B3428702) and free fatty acids, which are readily absorbed by intestinal cells.[5][6] The digestion of EEs is a less efficient process, requiring an extra enzymatic step to cleave the ethanol molecule before the fatty acid can be absorbed.[1]

The presence of dietary fat can significantly impact the absorption of ethyl esters. Co-ingestion with a high-fat meal enhances the absorption of EEs, though it often still falls short of the absorption levels seen with triglycerides.[1][4]

Quantitative Comparison of Bioavailability
Fatty Acid FormBioavailability Relative to TriglyceridesKey FindingsCitations
Ethyl Esters (EE) 40-48%Absorption is significantly lower than TGs when taken without a high-fat meal. With a high-fat meal, EPA absorption from EE can increase from ~20% to ~60%, still below that of TGs.[3][4]
Free Fatty Acids (FFA) 136-186%Although having the highest bioavailability, FFAs are not a common supplement form due to poor tolerability and rapid oxidation.[3][4]
Triglycerides (TG) 100% (Baseline)The natural form of fatty acids in the diet, generally well-absorbed. EPA absorption can be as high as 68% and can increase to 90% with a high-fat meal.[4]

The Influence of Fatty Acid Chain Length on Metabolism

The length of the fatty acid carbon chain is another critical determinant of its metabolic pathway.

  • Short-Chain and Medium-Chain Fatty Acids (SCFAs & MCFAs): These fatty acids (containing fewer than 12 carbons) are absorbed directly into the portal vein and transported to the liver.[7][8][9] A key feature of their metabolism is that they can enter the mitochondria for beta-oxidation without the need for the carnitine shuttle system, leading to rapid energy production.[7][10] MCFAs are more likely to be oxidized for energy rather than being stored as fat.[11]

  • Long-Chain Fatty Acids (LCFAs): LCFAs (14 or more carbons) are re-esterified into triglycerides within the intestinal cells and packaged into chylomicrons.[9] These chylomicrons are then transported through the lymphatic system before entering the bloodstream.[8][9] Their metabolism is slower, and they are more prone to be stored in adipose tissue.[5][11]

Key Metabolic Differences Based on Chain Length
FeatureShort & Medium-Chain Fatty Acids (SCFAs & MCFAs)Long-Chain Fatty Acids (LCFAs)
Absorption Route Portal Vein to LiverLymphatic System (as Chylomicrons)
Mitochondrial Entry Carnitine-IndependentCarnitine-Dependent
Primary Metabolic Fate Rapid Oxidation for EnergyEsterification and Storage
Metabolic Rate FasterSlower

Signaling Pathways and Metabolic Processes

The intricate processes of fatty acid ester digestion, absorption, and metabolism are governed by a series of enzymatic reactions and transport mechanisms.

Fatty_Acid_Absorption_Metabolism cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Transport Transport TG Triglycerides MG Monoglycerides TG->MG Pancreatic Lipase EE Ethyl Esters LCFA_FFA LCFA (Free) EE->LCFA_FFA Carboxylester Lipase Ethanol Ethanol EE->Ethanol LCFA_Entero LCFA LCFA_FFA->LCFA_Entero Uptake MCFA_FFA MCFA (Free) MCFA_Entero MCFA MCFA_FFA->MCFA_Entero Uptake MG->LCFA_FFA Glycerol Glycerol MG->Glycerol MG->LCFA_Entero Uptake ReEster_TG Re-esterification to Triglycerides LCFA_Entero->ReEster_TG Portal Portal Vein MCFA_Entero->Portal Chylomicron Chylomicron Assembly ReEster_TG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Liver Liver Lymph->Liver Circulation Portal->Liver

Caption: Overview of the differential absorption and transport pathways of fatty acid esters.

Experimental Protocols

The following outlines common methodologies used to assess the absorption and metabolism of fatty acid esters.

In Vitro Hydrolysis Assay

This assay compares the rate at which different fatty acid esters are broken down by pancreatic lipase.

  • Substrate Preparation: Prepare solutions of the fatty acid esters (e.g., triglycerides and ethyl esters) in a suitable buffer.

  • Enzyme Solution: Prepare a solution of pancreatic lipase.

  • Incubation: Mix the substrate and enzyme solutions and incubate at 37°C.

  • Sampling: Take aliquots at various time points.

  • Analysis: Quantify the release of free fatty acids using titration or a colorimetric assay. The rate of hydrolysis is determined by the increase in free fatty acid concentration over time.

In Vivo Bioavailability Study (Human or Animal Model)

This protocol is designed to measure the concentration of fatty acids in the blood after oral administration of different ester forms.

  • Subject Recruitment: Select healthy human volunteers or appropriate animal models.

  • Fasting: Subjects fast overnight before the study.

  • Dosing: Administer a single dose of the fatty acid ester supplement (e.g., TG or EE form of omega-3s).

  • Blood Sampling: Collect blood samples at baseline and at regular intervals post-dosing (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Plasma/Serum Separation: Separate plasma or serum from the blood samples.

  • Fatty Acid Analysis:

    • Extract total lipids from the plasma/serum.

    • Prepare fatty acid methyl esters (FAMEs) through transesterification.[12][13]

    • Analyze the FAMEs using gas chromatography (GC) to determine the concentration of specific fatty acids.[14]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess bioavailability.

Experimental_Workflow_Bioavailability Start Start: Fasted Subjects Dosing Oral Administration of Fatty Acid Ester (TG or EE) Start->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma/Serum Separation Blood_Sampling->Plasma_Separation Lipid_Extraction Total Lipid Extraction Plasma_Separation->Lipid_Extraction FAME_Prep FAME Preparation (Transesterification) Lipid_Extraction->FAME_Prep GC_Analysis Gas Chromatography (GC) Analysis FAME_Prep->GC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) GC_Analysis->PK_Analysis End End: Comparative Bioavailability Data PK_Analysis->End

Caption: A typical experimental workflow for an in vivo bioavailability study of fatty acid esters.

Conclusion

The absorption and metabolism of fatty acid esters are critically dependent on their molecular structure. Triglycerides are generally more bioavailable than ethyl esters, although this difference can be mitigated by co-ingestion with a high-fat meal. The length of the fatty acid chain dictates the route of absorption and the primary metabolic fate, with shorter chains being rapidly oxidized for energy and longer chains being more prone to storage. For researchers and professionals in drug development and nutrition, a thorough understanding of these differences is essential for the rational design of lipid-based therapeutics and nutritional supplements to ensure optimal efficacy.

References

Safety Operating Guide

Proper Disposal of Ethyl 11(E)-eicosenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ethyl 11(E)-eicosenoate is critical for maintaining laboratory safety and environmental responsibility. While this substance is not classified as a hazardous material, adherence to proper disposal protocols is mandatory. This document provides step-by-step procedures for the disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In the event of a spill, the area should be cleared of all personnel and ignition sources. For minor spills, absorb the material with an inert substance such as sand, earth, or vermiculite. The absorbed material should then be collected and placed in a suitable, labeled container for disposal. For major spills, it is crucial to prevent the substance from entering drains or waterways and to alert emergency responders.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE)Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Safety Practice
Spill Containment MaterialInert absorbent material (e.g., sand, earth, vermiculite).General Laboratory Safety Practice
Small Spill CleanupAbsorb spill, collect into a labeled container for waste disposal.General Laboratory Safety Practice
Large Spill ResponseClear area, prevent entry into drains, alert emergency services.General Laboratory Safety Practice

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound, including any contaminated absorbent materials from spills, in a designated and clearly labeled waste container.

  • Ensure the container is made of a material compatible with the chemical and is securely sealed.

2. Waste Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • The storage area should be clearly marked as a chemical waste accumulation point.

3. Professional Disposal:

  • It is strongly recommended to contact a licensed professional waste disposal service for the final disposal of this compound.

  • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for the compound, if available, or at a minimum, the chemical name and CAS number (2692622-85-6).

  • Follow all instructions provided by the waste disposal service regarding packaging, labeling, and transportation of the waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal Container collect->seal absorb For Spills: Absorb with Inert Material First absorb->collect store Store in a Cool, Dry, Well-Ventilated Area seal->store contact Contact Licensed Waste Disposal Service store->contact provide_info Provide Chemical Information (Name, CAS Number) contact->provide_info follow Follow Disposal Service Instructions provide_info->follow end_node End: Compliant Disposal follow->end_node

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling Ethyl 11(E)-eicosenoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 11(E)-eicosenoate (CAS No. 2692622-85-6) was not publicly available at the time of this writing. The following safety and handling information is synthesized from data for closely related long-chain fatty acid esters, such as Methyl cis-11-eicosenoate and other ethyl esters of fatty acids. Researchers should handle this compound with the care required for a laboratory chemical whose toxicological properties have not been fully characterized and should consult a specific SDS from the supplier if available.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe laboratory practices.[2]

Protection Type Specific Recommendations
Eye/Face Protection Wear safety glasses with side-shields tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection While some sources suggest skin protection is not required for similar substances, it is good laboratory practice to wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Respiratory protection is generally not required under normal use with adequate ventilation. In case of aerosol formation or in poorly ventilated areas, use a NIOSH/MSHA approved respirator.[3]
General Hygiene Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following are general first aid procedures.

Exposure Route First Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[3][5]
Skin Contact Immediately flush the skin with plenty of water.[5] Remove any contaminated clothing. Generally, the product is not expected to irritate the skin.[3] If irritation occurs, seek medical attention.[4][5]
Eye Contact Immediately rinse the opened eye for several minutes under running water.[3] If present, remove contact lenses. Continue flushing for at least 15 minutes.[6] Seek medical attention if irritation persists.[4]
Ingestion Do not induce vomiting. Rinse mouth with water and then drink plenty of water.[6] If symptoms persist, consult a doctor.[3]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area to prevent the formation of aerosols.[3]

  • Keep away from ignition sources and do not smoke in the vicinity.[3]

  • Protect against electrostatic charges.[3]

  • Avoid all personal contact, including inhalation.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep containers tightly sealed when not in use.[4][6]

  • For long-term storage and to maintain product quality, storing in a freezer is recommended.[1][6][7]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or water courses.[3]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6]

Spill Response Plan

In the event of a spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.

Caption: Workflow for handling a chemical spill.

Spill Procedure Steps:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[4]

  • Assess the Situation: Determine the size and nature of the spill to inform the appropriate response.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[2][4]

  • Containment: For larger spills, contain the liquid with an inert absorbent material such as sand, diatomite, or universal binders.[3][4] Prevent the spill from entering drains or waterways.[3][4]

  • Absorption: Absorb the spilled material with the containment medium.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to institutional and regulatory guidelines.[4]

  • Reporting: Report the incident to the appropriate laboratory or institutional safety personnel.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.